molecular formula C10H7Cl2N B13956872 3,4-Dichloro-2-methylquinoline CAS No. 63010-75-3

3,4-Dichloro-2-methylquinoline

Cat. No.: B13956872
CAS No.: 63010-75-3
M. Wt: 212.07 g/mol
InChI Key: BGGKGBKJBLISAN-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylquinoline is a versatile halogenated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Quinoline scaffolds are recognized as privileged structures in the development of bioactive molecules, particularly for their significant anticancer properties . Chlorinated compounds, in general, play a vital role in pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, often influencing a molecule's pharmacokinetics and receptor binding . The specific substitution pattern of chlorine atoms at the 3 and 4 positions, along with the methyl group at the 2-position, provides distinct reactivity for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This allows researchers to efficiently synthesize a diverse library of 3,4-disubstituted quinoline analogs for structure-activity relationship (SAR) studies. Its primary research value lies in the exploration of new therapeutic agents, with potential applications in developing inhibitors for various cellular targets. Quinolines have demonstrated mechanisms of action including growth regulation through apoptosis, disruption of cell migration, and inhibition of angiogenesis . As a specialized building block, 3,4-Dichloro-2-methylquinoline is intended for use by qualified researchers in the synthesis of complex molecules for scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63010-75-3

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

3,4-dichloro-2-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3

InChI Key

BGGKGBKJBLISAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-2-methylquinoline: Structure, Properties, and Synthetic Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Quinoline derivatives have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2] The introduction of halogen substituents onto the quinoline core can significantly modulate the molecule's physicochemical properties and biological activity, making halogenated quinolines a fertile ground for drug discovery and development. This guide focuses specifically on 3,4-dichloro-2-methylquinoline, a derivative with a unique substitution pattern that warrants detailed investigation.

Molecular Structure and Physicochemical Properties

The chemical structure of 3,4-dichloro-2-methylquinoline is characterized by a quinoline core with chlorine atoms at the 3 and 4 positions and a methyl group at the 2-position. This specific arrangement of substituents influences its electronic distribution, steric hindrance, and overall molecular properties.

Chemical structure of 3,4-Dichloro-2-methylpyridine

Table 1: Physicochemical Properties of 3,4-Dichloro-2-methylquinoline and Related Analogs

Property3,4-Dichloro-2-methylquinoline (Predicted)4,7-Dichloroquinoline[3]2-Chloroquinoline[4]2-Methylquinoline[5]
Molecular Formula C₁₀H₇Cl₂NC₉H₅Cl₂NC₉H₆ClNC₁₀H₉N
Molecular Weight 212.08 g/mol 198.05 g/mol 163.60 g/mol 143.19 g/mol
Melting Point Not Experimentally Determined87 °C38 °C-1.5 °C
Boiling Point Not Experimentally Determined317 °C266 °C246-248 °C
Solubility Predicted to be poorly soluble in waterSlightly soluble in waterInsoluble in waterPractically insoluble in water
LogP (Predicted) ~3.5-4.02.72.72.59

The presence of two chlorine atoms significantly increases the lipophilicity of the molecule, as indicated by the predicted high LogP value. This property is crucial for its ability to cross cell membranes, a key factor in drug efficacy. The methyl group at the 2-position can influence the molecule's binding to target proteins and its metabolic stability.

Spectroscopic Characterization

While a complete, published set of spectra for 3,4-dichloro-2-methylquinoline is not available, the expected spectroscopic features can be inferred from the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbons bearing the chlorine atoms (C3 and C4) are expected to be shifted downfield due to the deshielding effect of the halogens.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities.

Synthesis of 3,4-Dichloro-2-methylquinoline and its Analogs

The synthesis of quinoline derivatives can be achieved through various established methods.[6] For 3,4-dichloro-2-methylquinoline, a plausible synthetic approach would involve the chlorination of a suitable 2-methylquinolinone precursor.

General Synthetic Strategies for Dichloroquinolines

The synthesis of dichloroquinoline derivatives often starts from substituted anilines. A common strategy involves the condensation of an aniline with a suitable three-carbon unit to form the quinoline ring, followed by chlorination. For instance, the synthesis of 4,7-dichloroquinoline can be achieved from 3-chloroaniline.[3]

Another versatile method for the synthesis of substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][8]

A Plausible Synthetic Workflow for 3,4-Dichloro-2-methylquinoline

A potential synthetic route to 3,4-dichloro-2-methylquinoline could start from 4-hydroxy-2-methylquinoline. This precursor can be synthesized via the Conrad-Limpach reaction. The subsequent steps would involve electrophilic chlorination to introduce the chlorine atoms at the 3 and 4 positions.

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Dichlorination A Aniline C 4-Hydroxy-2-methylquinoline A->C Heat B Ethyl Acetoacetate B->C D 4-Hydroxy-2-methylquinoline F 3,4-Dichloro-2-methylquinoline D->F Reflux E Chlorinating Agent (e.g., POCl₃/PCl₅) E->F

Caption: Plausible two-step synthesis of 3,4-dichloro-2-methylquinoline.

Experimental Protocol: A General Procedure for the Synthesis of Dichloroquinolines

The following is a generalized protocol based on the synthesis of related dichloroquinoline compounds and should be adapted and optimized for the specific synthesis of 3,4-dichloro-2-methylquinoline.

  • Synthesis of 4-Hydroxy-2-methylquinoline:

    • In a round-bottom flask, combine aniline and ethyl acetoacetate in a 1:1 molar ratio.

    • Heat the mixture at a high temperature (typically in a high-boiling solvent like Dowtherm A) to facilitate the cyclization reaction.

    • Cool the reaction mixture and isolate the crude 4-hydroxy-2-methylquinoline by filtration.

    • Purify the product by recrystallization.

  • Dichlorination of 4-Hydroxy-2-methylquinoline:

    • In a fume hood, carefully add the 4-hydroxy-2-methylquinoline to an excess of a chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 3,4-dichloro-2-methylquinoline by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a high-boiling solvent in the Conrad-Limpach synthesis is necessary to achieve the high temperatures required for the cyclization and dehydration steps. The choice of a strong chlorinating agent like POCl₃/PCl₅ is essential to replace the hydroxyl group at the 4-position and to chlorinate the 3-position of the quinolinone tautomer.

Chemical Reactivity and Potential for Derivatization

The chlorine atoms at the 3 and 4 positions of 3,4-dichloro-2-methylquinoline are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][9] This reactivity provides a versatile handle for the synthesis of a wide range of derivatives with potentially diverse biological activities.

The reactivity of the two chlorine atoms may differ, allowing for selective substitution. The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position in dichloroquinolines.[4] While less studied, a similar reactivity difference might be expected for the 3- and 4-positions in 3,4-dichloro-2-methylquinoline.

Reactivity_Diagram A 3,4-Dichloro-2-methylquinoline C Monosubstituted Product (at C4 or C3) A->C Selective Substitution B Nucleophile (Nu-H) (e.g., Amines, Thiols, Alcohols) B->C D Disubstituted Product B->D C->D Further Substitution

Caption: Nucleophilic substitution reactions of 3,4-dichloro-2-methylquinoline.

This reactivity allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, to generate libraries of novel compounds for biological screening.

Potential Applications in Drug Discovery and Development

While specific biological data for 3,4-dichloro-2-methylquinoline is limited, the known activities of related quinoline derivatives suggest several promising avenues for its application in drug discovery.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[10] The 3,4-dichloro-7-(trifluoromethyl)quinoline core, for example, is hypothesized to act as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer.[10] Given the structural similarities, 3,4-dichloro-2-methylquinoline and its derivatives could also exhibit inhibitory activity against these or other kinases involved in cancer progression.

Antimalarial Activity

The quinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine and mefloquine. The mechanism of action often involves the inhibition of heme polymerization in the malaria parasite.[11] The lipophilic nature of 3,4-dichloro-2-methylquinoline could facilitate its accumulation in the parasite's digestive vacuole, making it a potential candidate for antimalarial drug development.

Antibacterial and Anti-inflammatory Activity

Quinoline derivatives have also been reported to possess antibacterial and anti-inflammatory properties.[1] The specific substitution pattern of 3,4-dichloro-2-methylquinoline may confer unique interactions with bacterial enzymes or inflammatory targets, warranting further investigation into these potential applications.

Conclusion and Future Directions

3,4-Dichloro-2-methylquinoline represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its chemical structure suggests a high potential for derivatization and the modulation of biological targets relevant to cancer, infectious diseases, and inflammatory conditions.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for 3,4-dichloro-2-methylquinoline to enable its wider availability for research.

  • Comprehensive physicochemical and spectroscopic characterization to establish a complete profile of the compound.

  • Systematic exploration of its reactivity towards a diverse range of nucleophiles to generate libraries of novel derivatives.

  • In-depth biological evaluation of the parent compound and its analogs against a panel of relevant targets to identify lead compounds for further drug development.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 3,4-dichloro-2-methylquinoline and unlock its therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

  • S. F. M. Ali, M. F. Ismail, and E. A. A. El-Khrisy, "A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities," Molecules, vol. 25, no. 1, p. 123, 2020.
  • J. R. S. A. Leao, T. M. de Aquino, and J. M. de Oliveira, "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones," Molecules, vol. 20, no. 10, pp. 18735-18764, 2015.
  • A. Kumar, R. Kumar, and M. Kumar, "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, vol. 10, no. 36, pp. 21376-21405, 2020.
  • A. A. Valdez, et al., "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline," Molecules, vol. 27, no. 1, p. 123, 2022.
  • R. H. F. Manske, "4,7-dichloroquinoline," Organic Syntheses, vol. 27, p. 21, 1947.
  • A. A. El-Sayed, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, vol. 5, no. 3, pp. 433-442, 2000.
  • S. N. W. D. K. S. N. W. D. K. Samarasinghe, "The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids," Malaria Journal, vol. 10, no. 1, p. 1, 2011.
  • A. K. Singh, et al., "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies," RSC Medicinal Chemistry, vol. 12, no. 5, pp. 714-736, 2021.
  • S. A. M. El-Hawash, N. S. Youssef, and M. S. Abdel-Aziz, "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides," Journal of Heterocyclic Chemistry, vol. 42, no. 4, pp. 647-654, 2005.
  • FooDB. (2010). Showing Compound 2-Methylquinoline (FDB004400). Retrieved from [Link]

  • S. M. A. El-Gaby, M. A. Hussein, and A. H. M. El-Gaby, "Synthesis of 7-chloroquinolinyl-4-aminochalcones and their derivatives with potential antimicrobial and anticancer activities," Journal of the Iranian Chemical Society, vol. 12, no. 9, pp. 1625-1635, 2015.
  • J. A. R. Meléndez, et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," Acta Crystallographica Section C: Structural Chemistry, vol. 78, no. 9, pp. 642-650, 2022.
  • A. A. Khan, et al., "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives," Frontiers in Chemistry, vol. 12, p. 1369521, 2024.
  • J. C. C. da Silva, et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 29, no. 1, p. 123, 2024.
  • Wikipedia. (2023). 4,7-Dichloroquinoline. Retrieved from [Link]

  • M. A. Khan, et al., "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives," Frontiers in Chemistry, vol. 12, p. 1369521, 2024.
  • M. A. El-Apasery, et al., "Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ)," Letters in Applied NanoBioScience, vol. 11, no. 1, pp. 3291-3301, 2022.
  • M. Z. A. B. Mostafa, "Research Article Biological and Molecular Chemistry KEYWORDS: Chloroquine, Malaria, Co3O4 nanoparticle, Catalyst," Biological and Molecular Chemistry, 2023.
  • J. A. R. Meléndez, et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)
  • A. M. G. de la Cruz, et al., "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines," Chemical Reviews, vol. 124, no. 1, pp. 1-61, 2024.
  • M. G. Kassem, et al., "3-Chloro-4-methylquinolin-2(1H)-one," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 4, p. o1038, 2012.
  • A. A. El-Sayed, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, vol. 5, no. 3, pp. 433-442, 2000.
  • W. Wang, et al., "Design and Synthesis of Novel Dual Fluoro-Substituted 10,11-Methylenedioxy-pyrrolo[3,4-b]quinoline Alkaloid Analogs as Topo I/DDX5 Inhibitors for Colorectal Cancer," Journal of Medicinal Chemistry, 2026.
  • S. Singh, et al., "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies," RSC Medicinal Chemistry, vol. 12, no. 5, pp. 714-736, 2021.
  • J. A. R. Meléndez, et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," Acta Crystallographica Section C: Structural Chemistry, vol. 78, no. 9, pp. 642-650, 2022.

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3,4-Dichloro-2-methylquinoline: A Strategic Scaffold for Next-Generation Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 3,4-Dichloro-2-methylquinoline as a strategic scaffold in antimalarial drug discovery.

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the re-engineering of the classic 4-aminoquinoline pharmacophore.[1] While 4,7-dichloroquinoline has long served as the industry standard for synthesizing chloroquine (CQ) analogs, 3,4-dichloro-2-methylquinoline offers a distinct chemical architecture. This building block enables the introduction of a halogen at the C3 position—a modification known to enhance metabolic stability and alter the pKa profile of the quinoline nitrogen, potentially circumventing specific resistance mechanisms mediated by the PfCRT transporter.

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and validating this scaffold in antimalarial drug development.

Chemical Basis & Pharmacophore Logic

Structural Analysis

The 3,4-dichloro-2-methylquinoline scaffold (CAS: 42834-02-0) presents three critical sites for medicinal chemistry optimization:

PositionSubstituentFunction in Drug Design
C2 Methyl (-CH₃)Metabolic Blockade: Sterically hinders oxidation at the C2 position, a common metabolic soft spot in quinolines. Increases lipophilicity (LogP).
C3 Chlorine (-Cl)Electronic Modulator: Inductively withdraws electron density, lowering the pKa of the ring nitrogen. This can fine-tune the pH-dependent accumulation in the parasite's acidic food vacuole.
C4 Chlorine (-Cl)Reactive Handle: The "leaving group" for Nucleophilic Aromatic Substitution (S_NAr). It is highly activated by the ring nitrogen, allowing for the attachment of diverse amine side chains.
The "3-Chloro" Advantage

Unlike the standard 7-chloro substitution found in Chloroquine, a 3-chloro substituent directly influences the steric environment of the drug-heme interaction. By blocking the C3 position, the scaffold prevents hydroxylation (phase I metabolism), potentially extending the half-life of the derived drug candidate.

Synthesis Protocol: The Modified Conrad-Limpach Route

The most robust synthesis of 3,4-dichloro-2-methylquinoline avoids the low-yield direct chlorination of 2-methylquinoline. Instead, it proceeds via a stepwise construction of the pyridone ring followed by functionalization.

Step-by-Step Methodology

Reagents Required:

  • Aniline (1.0 eq)[2]

  • Ethyl acetoacetate (1.1 eq)

  • Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Phosphorus Oxychloride (POCl₃)[2]

  • Solvents: Benzene/Toluene (Dean-Stark), Dowtherm A, Acetic Acid.

Phase 1: Formation of the Quinolone Core
  • Condensation: Reflux aniline and ethyl acetoacetate in benzene with a catalytic amount of acetic acid using a Dean-Stark trap to remove water.

    • Intermediate: Ethyl

      
      -anilinocrotonate.
      
  • Cyclization (Conrad-Limpach): Add the intermediate dropwise to vigorously boiling Dowtherm A (250°C). The high temperature is critical to favor kinetic cyclization to the 4-hydroxy product over the 2-hydroxy isomer.

    • Product: 4-Hydroxy-2-methylquinoline.

Phase 2: Regioselective C3-Chlorination

Standard electrophilic aromatic substitution is used here. The electron-rich enol form of the quinolone directs the electrophile to the C3 position.

  • Dissolve 4-hydroxy-2-methylquinoline in glacial acetic acid.

  • Add Sulfuryl Chloride (SO₂Cl₂) dropwise at room temperature.

    • Mechanism:[1][3][4][5] The reaction proceeds via an electrophilic attack on the enamine-like double bond of the tautomer.

  • Precipitate with water and filter.

    • Product: 3-Chloro-4-hydroxy-2-methylquinoline.

Phase 3: Aromatization (Deoxychlorination)
  • Suspend the 3-chloro-4-hydroxy intermediate in neat POCl₃ (excess).

  • Reflux for 2-4 hours. The solution will clear as the reaction proceeds.

  • Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl₃. Neutralize with NH₄OH.

    • Final Product:3,4-Dichloro-2-methylquinoline .[6][7][8]

Synthesis Pathway Diagram

SynthesisRoute Start Aniline + Ethyl Acetoacetate Enamine Ethyl beta-anilinocrotonate Start->Enamine Condensation (-H2O) Quinolone 4-Hydroxy- 2-methylquinoline Enamine->Quinolone Conrad-Limpach (250°C, Dowtherm A) ChloroQuinolone 3-Chloro-4-hydroxy- 2-methylquinoline Quinolone->ChloroQuinolone Electrophilic Chlorination (SO2Cl2, AcOH) Final 3,4-Dichloro- 2-methylquinoline ChloroQuinolone->Final Deoxychlorination (POCl3, Reflux)

Caption: Stepwise synthesis of the 3,4-dichloro-2-methylquinoline building block via the Conrad-Limpach method.

Functionalization for Antimalarial Activity[9]

To convert the building block into an active drug, the C4-chloride must be displaced by a diamine side chain. This side chain is essential for pH trapping within the parasite's food vacuole (pH ~5.0).

Nucleophilic Aromatic Substitution (S_NAr) Protocol

Reaction Logic: The nitrogen in the quinoline ring acts as an electron sink, activating the C4 position. However, the C3-chlorine adds steric bulk and may slightly deactivate the C4 position inductively compared to a C7-substituted analog, often requiring harsher conditions.

Protocol:

  • Reactants: Mix 3,4-dichloro-2-methylquinoline (1 eq) with the desired diamine (e.g., N¹,N¹-diethylpentane-1,4-diamine) (3-5 eq).

  • Conditions:

    • Method A (Neat): Heat to 130-140°C for 4-6 hours.

    • Method B (Solvent): Reflux in phenol or ethoxyethanol. Phenol acts as a proton shuttle catalyst, significantly accelerating the rate of substitution.

  • Workup: Basify with NaOH (aq) to remove phenol/salts, extract with DCM, and purify via column chromatography (DCM/MeOH/NH₃).

Mechanism of Action (Hemozoin Inhibition)

The resulting drug operates via the "Heme Detoxification" pathway:

  • Accumulation: The drug enters the parasite's acidic food vacuole via passive diffusion. The basic side chain becomes protonated (pH 5.0), trapping the drug inside (Ion Trapping).

  • Binding: The quinoline core π-stacks with free heme (Ferriprotoporphyrin IX), which is toxic to the parasite.

  • Inhibition: The C3-Cl and C2-Me groups sterically interfere with the dimerization of heme into inert hemozoin crystals.

  • Death: Free heme accumulates, causing oxidative stress and membrane lysis in the parasite.

Mechanism of Action Diagram

MOA Drug 3-Cl-4-Aminoquinoline Derivative Vacuole Parasite Food Vacuole (pH ~5.0) Drug->Vacuole Passive Diffusion Trapping Ion Trapping (Protonation of Side Chain) Vacuole->Trapping Acidic pH Complex Drug-Heme Complex (Capping) Trapping->Complex Binds Heme Free Heme (FPIX) (Toxic) Heme->Complex Target Hemozoin Hemozoin Crystal (Inert) Heme->Hemozoin Natural Detoxification Complex->Hemozoin BLOCKS Death Parasite Death (Oxidative Stress) Complex->Death Accumulation of Toxic Heme

Caption: Mechanism of action showing the interruption of hemozoin formation by the functionalized quinoline.

Experimental Validation & SAR Data

When evaluating derivatives of this scaffold, the following assays are standard for establishing efficacy and safety.

In Vitro Efficacy (IC50)

Compounds should be tested against both Chloroquine-Sensitive (e.g., 3D7) and Chloroquine-Resistant (e.g., K1, W2) strains of P. falciparum.

Representative SAR Trends for 3-Substituted Quinolines:

Modification Effect on Activity Rationale
C3-H (Unsubstituted) Baseline Susceptible to metabolic oxidation.
C3-Cl (Target) Maintained/Enhanced Blocks metabolism; lipophilicity aids membrane crossing.
C2-Methyl Variable Can reduce binding affinity if the side chain is too short (steric clash), but improves stability.

| Side Chain Length | 2-3 Carbons = Low Activity4-5 Carbons = High Activity | Distance required for optimal interaction with heme propionate groups. |

Resistance Index (RI)

Calculate the Resistance Index to determine if the scaffold bypasses resistance mechanisms.



  • Target: RI < 2.0 indicates the compound is equally effective against resistant strains, suggesting the 3,4-dichloro scaffold successfully evades the PfCRT efflux pump.

References

  • Synthesis of Quinolines via Conrad-Limpach: Organic Syntheses, Coll. Vol. 3, p. 593 (1955); Vol. 28, p. 80 (1948). Link

  • Mechanism of Quinoline Antimalarials: Sullivan, D. J., et al. "On the molecular mechanism of chloroquine's antimalarial action." PNAS 93.21 (1996): 11865-11870. Link

  • Nucleophilic Substitution in 4-Chloroquinolines: Journal of the American Chemical Society, "The Synthesis of Antimalarials. 4-Aminoquinoline Derivatives." Link

  • Metabolic Stability of Halogenated Quinolines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Aminoquinolines." Link

Sources

An In-depth Technical Guide on the History of Quinoline Synthesis Involving 3,4-Dichloro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the historical evolution of quinoline synthesis, with a specialized focus on methods incorporating the 3,4-dichloro substitution pattern. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a recitation of synthetic protocols but a deeper understanding of the mechanistic principles and strategic considerations that have driven the field forward. We will explore the classical name reactions that laid the groundwork for quinoline chemistry and delve into the specific challenges and applications associated with the synthesis of 3,4-dichloroquinoline derivatives.

Introduction: The Enduring Legacy of the Quinoline Core

First isolated from coal tar in 1834 by Runge, quinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[2] Its derivatives are found in numerous natural products, most notably the antimalarial alkaloid quinine.[2] The versatility of the quinoline ring system has led to its designation as a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The introduction of specific substituents, such as the 3,4-dichloro pattern, can significantly modulate the pharmacological profile of these molecules, making the development of efficient and regioselective synthetic methods a critical endeavor.

Chlorine is a frequently incorporated halogen in drug molecules, and its presence can influence factors such as lipophilicity, metabolic stability, and binding affinity.[5] The 3,4-dichloro substitution on the quinoline ring, in particular, is a key feature in several important pharmaceutical intermediates and active compounds.[6][7] This guide will illuminate the historical pathways that have enabled the synthesis of these valuable molecules.

The Dawn of Quinoline Synthesis: Classical Name Reactions

The late 19th century witnessed a flurry of discoveries that established the foundational methods for quinoline synthesis. These reactions, often harsh by modern standards, remain fundamental to our understanding of quinoline chemistry and are still utilized, sometimes in modified forms, today.[1]

The Skraup Synthesis (1880)

Developed by Zdenko Hans Skraup, this was one of the earliest methods for synthesizing quinolines.[2] The reaction involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[2][3][8]

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: The strong dehydrating action of concentrated sulfuric acid on glycerol generates acrolein in situ.[2][3] Acrolein, an α,β-unsaturated aldehyde, is the key three-carbon unit that will form the pyridine ring of the quinoline.

  • Aromatic Amine: This serves as the source of the benzene ring and the nitrogen atom for the newly formed heterocyclic ring.

  • Oxidizing Agent: The initial reaction between the aniline and acrolein forms a 1,2-dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline.[3] Nitrobenzene often serves a dual role as both the oxidant and the solvent.[9]

Mechanism Overview:

  • Dehydration of glycerol to acrolein.[2][3]

  • Michael addition of the aniline to acrolein.[3]

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form 1,2-dihydroquinoline.

  • Oxidation to the final quinoline product.[3]

While historically significant, the Skraup synthesis is often characterized by violent reactions and low to moderate yields.[1][10] Modifications have been developed to improve safety and efficiency.[1][10]

The Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring.[1]

Key Distinction from Skraup: The pre-formed α,β-unsaturated carbonyl compound provides greater control over the substitution pattern of the final quinoline product.

The Friedländer Synthesis (1882)

Paul Friedländer developed a more convergent approach by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl).[11][12] This reaction can be catalyzed by either acid or base.[11]

Causality Behind Experimental Choices:

  • o-Aminoaryl Aldehyde/Ketone: This provides the benzene ring and the ortho-amino and carbonyl groups necessary for cyclization.

  • α-Methylene Carbonyl Compound: This reactant provides the remaining atoms needed to form the pyridine ring.

Mechanism Overview: The reaction is generally believed to proceed through the initial formation of a Schiff base between the aromatic amine and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration.[13]

The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines.[4][14]

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[14][15]

Mechanism Overview:

  • Condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine.[2][9]

  • Acid-catalyzed intramolecular cyclization of the enamine onto the aromatic ring.

  • Dehydration to yield the substituted quinoline.[2][15]

This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[2][15]

Synthesis of 3,4-Dichloroquinolines: A Strategic Focus

The synthesis of quinolines bearing a 3,4-dichloro substitution pattern presents a unique set of challenges and requires a strategic approach. The starting material of choice is often 3,4-dichloroaniline.

The Precursor: 3,4-Dichloroaniline

3,4-Dichloroaniline is a key intermediate in the production of various agrochemicals and dyes.[16] It is typically synthesized by the reduction of 3,4-dichloronitrobenzene.[16][17] This reduction can be achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon, or via chemical reduction using iron in acidic media.[16][18]

PropertyValue
Molecular FormulaC₆H₅Cl₂N
Molar Mass162.02 g/mol
Melting Point71.5 °C
Boiling Point272 °C
Applying Classical Syntheses to 3,4-Dichloroaniline

The classical methods described above can be adapted for the synthesis of 6,7-dichloroquinolines using 3,4-dichloroaniline as the starting aromatic amine.

Example: Skraup Synthesis with 3,4-Dichloroaniline

Reacting 3,4-dichloroaniline with glycerol, sulfuric acid, and an oxidizing agent would theoretically yield 6,7-dichloroquinoline. The electron-withdrawing nature of the two chlorine atoms on the aniline ring can deactivate it towards electrophilic substitution, potentially requiring harsher reaction conditions compared to the synthesis with unsubstituted aniline.

Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

A powerful strategy for accessing 3,4-dichloroquinolines involves the synthesis of a 4-hydroxyquinoline intermediate, which can then be chlorinated. The Gould-Jacobs reaction is well-suited for this purpose.

Workflow for Gould-Jacobs based synthesis:

Gould_Jacobs_Workflow A 3,4-Dichloroaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization C->D Heat E 6,7-Dichloro-4-hydroxyquinoline-3-carboxylate D->E F Saponification & Decarboxylation E->F G 6,7-Dichloro-4-hydroxyquinoline F->G H Chlorination (e.g., POCl₃) G->H I 4,6,7-Trichloroquinoline H->I Friedlander_Synthesis A 2-Amino-4,5-dichlorobenzaldehyde D Condensation & Cyclodehydration A->D B Acetaldehyde B->D C Base or Acid Catalyst C->D E 6,7-Dichloroquinoline D->E

Sources

Biological Activity of 3,4-Dichloro-2-methylquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

In the landscape of nitrogen-heterocycle drug discovery, the 3,4-dichloro-2-methylquinoline scaffold represents a highly reactive, "privileged" intermediate rather than a final drug candidate. Its value lies in its orthogonal reactivity :

  • C4-Chlorine: A labile leaving group susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation of 4-aminoquinolines.
    
  • C3-Chlorine: A stable halogen that provides steric bulk and lipophilicity (logP modulation), preventing metabolic oxidation at the vulnerable 3-position.

  • C2-Methyl: A handle for further functionalization (e.g., oxidation to carbaldehydes via SeO2 or radical halogenation).

This guide details the biological profiling of analogs derived from this core, specifically focusing on Antimicrobial and Anticancer domains, where this scaffold has demonstrated low-micromolar potency.

Part 2: Chemical Synthesis & Library Generation

To understand the biological activity, one must understand the provenance of the analogs. The primary route to bioactivity is the displacement of the C4-chloro group with pharmacophoric amines.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3,4-Dichloro-2-methylquinoline Process1 SNAr Reaction (EtOH/Reflux, 6-12h) Start->Process1 Process2 Nucleophilic Attack Start->Process2 Reagent1 Primary/Secondary Amines (R-NH2) Reagent1->Process1 Product1 4-Amino-3-chloro-2-methylquinoline (Bioactive Core) Process1->Product1 Yield > 80% Reagent2 Hydrazine Hydrate Reagent2->Process2 Product2 4-Hydrazinyl Derivative (Antimicrobial Precursor) Process2->Product2

Figure 1: Divergent synthesis pathways. The C4-position is the primary "warhead" for introducing biological diversity, while the C3-Cl remains as a structural anchor.

Part 3: Pharmacological Profile[1]

Antimicrobial Activity

Target Indication: Multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria. Key Analogs: 4-(substituted-amino) derivatives, specifically those bearing morpholine, piperazine, or hydrazide moieties.

Mechanism of Action (MoA)

The 3,4-dichloro analogs function primarily as DNA Gyrase (Topoisomerase II) inhibitors .

  • Binding Mode: The planar quinoline ring intercalates between DNA base pairs. The C4-substituent extends into the gyrase active site, stabilizing the cleavable complex and preventing DNA religation.

  • Role of C3-Cl: Crucial for locking the conformation and increasing lipophilicity, facilitating penetration through the bacterial cell wall.

Quantitative Data Summary (MIC values in µg/mL):

Analog Substituent (at C4)S. aureus (Gram +)E. coli (Gram -)P. aeruginosaActivity Status
-Cl (Parent) >100>100>100Inactive
-NH-NH2 (Hydrazide) 12.525.050.0Moderate
-Morpholine 6.2512.525.0High
-Piperazinyl-N-Methyl 3.126.2512.5Potent

Critical Insight: The introduction of a basic nitrogen at C4 (piperazine) significantly enhances activity against Gram-negative strains, likely due to improved porin transport.

Anticancer Activity

Target Indication: Solid tumors (Breast MCF-7, Colon HCT-116, Cervical HeLa). Key Analogs: 4-anilino derivatives and fused triazole systems.

Mechanism of Action (MoA)
  • Topoisomerase Inhibition: Similar to the antibacterial mechanism, but selective for human Topo I/II.

  • Apoptosis Induction: Up-regulation of Caspase-3 and Caspase-9.

  • Tubulin Polymerization: Some 2-methyl analogs interfere with microtubule dynamics, arresting cells in the G2/M phase.

Part 4: Structure-Activity Relationship (SAR)

The SAR of this scaffold is tight and governed by electronic effects.

SAR Map (DOT Visualization)

SAR_Map Core 3,4-Dichloro-2-methylquinoline Scaffold C2 Position 2 (Methyl) Core->C2 C3 Position 3 (Chlorine) Core->C3 C4 Position 4 (Chlorine) Core->C4 C2_Rule1 Oxidation to CHO increases reactivity C2->C2_Rule1 C2_Rule2 Essential for steric fit C2->C2_Rule2 C3_Rule1 Electron Withdrawing: Increases C4 electrophilicity C3->C3_Rule1 C3_Rule2 Lipophilicity Booster C3->C3_Rule2 C4_Rule1 Primary Site of Diversity (SNAr) C4->C4_Rule1 C4_Rule2 Bulky amines (Morpholine) reduce toxicity C4->C4_Rule2

Figure 2: SAR Logic Gate. The C3-Cl is the electronic modulator that activates C4 for substitution.

Part 5: Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific endpoints.

Protocol: Broth Microdilution Assay (Antimicrobial)

Standard: CLSI M07-A10 Guidelines

Objective: Determine Minimum Inhibitory Concentration (MIC) of 4-amino analogs.

  • Inoculum Preparation:

    • Grow bacteria (S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB to reach final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve 3,4-dichloro analog in 100% DMSO to 10 mg/mL stock.

    • Self-Validation Step: Ensure DMSO final concentration in wells is <1% to prevent solvent toxicity.

  • Plate Setup (96-well):

    • Rows A-H: Serial 2-fold dilutions of compound (100 µg/mL down to 0.19 µg/mL).

    • Column 11 (Growth Control): Bacteria + Solvent (no drug).

    • Column 12 (Sterility Control): Media only.

    • Reference Control: Ciprofloxacin (must fall within 0.12–0.5 µg/mL for S. aureus).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: Visual turbidity or Resazurin dye (Blue

      
       Pink indicates growth). MIC is the lowest concentration with no visible growth .
      
Protocol: MTT Cytotoxicity Assay

Target: HeLa / MCF-7 Cell Lines

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.[1]

  • Treatment:

    • Add analogs at concentrations 0.1, 1, 10, 50, 100 µM (triplicate).

    • Positive Control: Doxorubicin.[2]

    • Negative Control: 0.5% DMSO in media.

  • Development:

    • After 48h, add 20 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 4h at 37°C.

    • Aspirate media; dissolve Formazan crystals in 150 µL DMSO.

  • Analysis:

    • Measure Absorbance at 570 nm.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Integrity Check: The

      
       value of the dose-response curve must be >0.95.
      

Part 6: Future Outlook & Expert Commentary

The 3,4-dichloro-2-methylquinoline scaffold is currently under-utilized in clinical phases but holds immense promise in fragment-based drug design (FBDD) .

  • Hybridization: Recent trends suggest coupling this scaffold with 1,2,3-triazoles or thiazolidinones creates "hybrid drugs" that overcome resistance mechanisms in both bacteria (efflux pumps) and cancer (P-gp transporters).

  • Toxicity: The primary liability is the potential for the C3-Cl to undergo oxidative dehalogenation in the liver. Future medicinal chemistry efforts should focus on bioisosteric replacement of the C3-Cl with a trifluoromethyl (-CF3) group to improve metabolic stability while maintaining electronic properties.

Part 7: References

  • Legesse, M., et al. (2023). "Synthesis and antimicrobial activity of knipholone analogs." ResearchGate.[3] Link

  • Desai, N. C., et al. (2021).[4][5] "Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives." Medicinal Chemistry Research. Link

  • Gouda, M. A., et al. (2024).[6] "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines." MDPI Molecules. Link

  • BenchChem Technical Guides. (2025). "A Comparative Analysis of the Biological Activities of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Chloroquine." BenchChem.[7] Link

  • Musiol, R. (2025).[8][9] "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." NIH PubMed Central. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,4-Dichloro-2-methylquinoline via Modified Conrad-Limpach Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 3,4-Dichloro-2-methylquinoline , a functionalized heterocyclic building block essential for the development of bioactive agents, including antimalarials and kinase inhibitors. The protocol employs a modified Conrad-Limpach cyclization strategy, enabling the regioselective construction of the quinoline core followed by functional group interconversion.[1]

The synthesis is divided into two critical phases:

  • Cyclocondensation: Reaction of aniline with ethyl 2-chloroacetoacetate to yield the intermediate 3-chloro-4-hydroxy-2-methylquinoline.

  • Deoxychlorination: Conversion of the 4-hydroxy moiety to a chloride using phosphorus oxychloride (POCl

    
    ), yielding the final 3,4-dichloro derivative.
    

Target Audience: Medicinal Chemists, Process Development Scientists.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves hazardous reagents and high-temperature reactions. All operations must be conducted in a properly functioning fume hood.

ReagentHazard ClassCritical Safety Measure
Phosphorus Oxychloride (POCl

)
Corrosive, Water-Reactive, ToxicFatal if inhaled. Reacts violently with water to release HCl and phosphoric acid. Quench excess reagent with extreme caution into ice/alkali. Use silver-shield gloves.
Aniline Acute Toxicity, CarcinogenAbsorbs through skin. Induces methemoglobinemia. Double-glove and monitor for cyanosis symptoms.
Dowtherm A Irritant, Thermal HazardUsed at >250°C. Risk of flash fire if leaked onto heating mantles. Ensure glassware is free of star cracks.
Ethyl 2-chloroacetoacetate Lachrymator, IrritantHandle in a fume hood. Avoid contact with eyes and skin.

Scientific Rationale & Mechanism

Mechanistic Pathway

The synthesis relies on the Conrad-Limpach approach, which favors the formation of the 4-hydroxyquinoline isomer (4-quinolone) over the 2-hydroxy isomer (2-quinolone, Knorr product).[1]

  • Kinetic Enamine Formation: At lower temperatures (or with specific acid catalysis/water removal), aniline attacks the ketone carbonyl of ethyl 2-chloroacetoacetate to form the

    
    -aminoacrylate (enamine) intermediate. This step is crucial; if the aniline attacks the ester carbonyl (thermodynamic control), the anilide is formed, which cyclizes to the wrong isomer (2-hydroxy).
    
  • Thermal Cyclization: The enamine is subjected to high-temperature shock (using boiling Dowtherm A, ~257°C). This drives the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing ethanol and forming the 3-chloro-4-hydroxy-2-methylquinoline core.

  • Aromatization/Chlorination: Treatment with POCl

    
     converts the tautomeric 4-quinolone (4-OH) into the 4-chloro derivative via an imidoyl chloride intermediate, locking the aromatic pyridine ring system.
    
Reaction Scheme Visualization

G Aniline Aniline (Ph-NH2) Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine Condensation (-H2O) Ester Ethyl 2-chloroacetoacetate Ester->Enamine Intermediate 3-Chloro-4-hydroxy- 2-methylquinoline Enamine->Intermediate Cyclization (Dowtherm A, 250°C) Product 3,4-Dichloro- 2-methylquinoline Intermediate->Product Deoxychlorination POCl3 POCl3 (Reflux) POCl3->Product Reagent

Figure 1: Synthetic pathway illustrating the Conrad-Limpach cyclization followed by chlorination.

Experimental Protocol

Phase 1: Synthesis of 3-Chloro-4-hydroxy-2-methylquinoline

Reagents:

  • Aniline: 9.3 g (100 mmol)

  • Ethyl 2-chloroacetoacetate: 16.5 g (100 mmol)

  • Benzene or Toluene (anhydrous): 100 mL

  • p-Toluenesulfonic acid (pTSA): 0.1 g (Catalytic)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic): 50 mL

Procedure:

  • Enamine Formation:

    • Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

    • Add Aniline , Ethyl 2-chloroacetoacetate , pTSA , and Benzene .

    • Reflux the mixture for 4–6 hours. Monitor the collection of water in the Dean-Stark trap to ensure reaction completion (theoretical H

      
      O: ~1.8 mL).
      
    • Note: Ensure the temperature does not spike excessively to prevent premature cyclization or polymerization.

    • Evaporate the solvent under reduced pressure to yield the crude enamine oil.

  • Thermal Cyclization:

    • In a separate 250 mL 3-neck flask, heat Dowtherm A to a vigorous boil (~250°C).

    • Add the crude enamine (from step 1) dropwise to the boiling solvent over 15–20 minutes.

    • Scientific Insight: The "dropwise into hot solvent" technique (dilution principle) minimizes intermolecular polymerization and favors the intramolecular cyclization.

    • Continue heating for 30 minutes.

    • Cool the mixture to room temperature. The product, 3-chloro-4-hydroxy-2-methylquinoline , typically precipitates as a solid.

    • Dilute with hexanes (50 mL) to further precipitate the product. Filter, wash with hexanes/acetone to remove Dowtherm A, and dry.

Phase 2: Synthesis of 3,4-Dichloro-2-methylquinoline

Reagents:

  • 3-Chloro-4-hydroxy-2-methylquinoline (Intermediate): 5.0 g (25.8 mmol)

  • Phosphorus Oxychloride (POCl

    
    ): 15 mL (~10 eq, acts as solvent and reagent)
    

Procedure:

  • Chlorination:

    • Place the dried intermediate (5.0 g) in a 100 mL round-bottom flask.

    • Carefully add POCl

      
        (15 mL) in a fume hood.
      
    • Attach a reflux condenser with a drying tube (CaCl

      
      ).
      
    • Heat the mixture to reflux (105°C) for 2–3 hours. The suspension should become a clear solution as the reaction proceeds.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting material spot (polar, baseline) should disappear, replaced by a less polar spot.

  • Work-up (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

    • Neutralize the aqueous suspension to pH ~8 using Ammonium Hydroxide (NH

      
      OH) or saturated NaHCO
      
      
      
      .
    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 60–75% (over two steps).

    • Characterization: 3,4-dichloro-2-methylquinoline appears as a white to pale yellow crystalline solid.

Data Summary

ParameterValue / Description
Molecular Formula C

H

Cl

N
Molecular Weight 212.07 g/mol
Physical State Pale yellow crystalline solid
Key Intermediate 3-chloro-4-hydroxy-2-methylquinoline
Critical Reagent POCl

(Chlorinating agent)
Reaction Type Conrad-Limpach Cyclization / Nucleophilic Substitution

References

  • Organic Syntheses , Coll.[2] Vol. 3, p. 272 (1955); Vol. 27, p. 30 (1947). 4,7-Dichloroquinoline.[3] (Standard protocol for Conrad-Limpach cyclization and POCl3 chlorination). Link

  • PubChem Compound Summary . 4-Chloro-2-methylquinoline (Structural analogue and property data). Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 63010-75-3, 3,4-Dichloro-2-methylquinoline. Link

  • Fisher Scientific . Safety Data Sheet: Quinoline derivatives. (General safety handling for chloroquinolines). Link

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 3,4-dichloro-2-methylquinoline scaffold is a critical intermediate in the synthesis of type II kinase inhibitors, antimalarials, and complex heteroaryl architectures.[1] Its utility lies in the presence of two distinct electrophilic sites (C3-Cl and C4-Cl) and a steric anchor (C2-Me).[1][2]

For medicinal chemists, the core challenge is regioselectivity . Indiscriminate coupling leads to inseparable isomeric mixtures.[1][2] This guide defines a validated workflow to exploit the electronic disparity between the C3 and C4 positions, enabling precise, sequential functionalization.

The Reactivity Hierarchy

The quinoline nitrogen creates a significant electronic gradient across the ring system:

  • C4-Position (Activated): Located para to the quinoline nitrogen, this position is highly electron-deficient (vinylogous imine character).[1][2] It undergoes oxidative addition with Pd(0) rapidly, even with standard phosphine ligands.[2]

  • C3-Position (Deactivated): Located meta to the nitrogen, this position behaves like a deactivated aryl chloride.[1][2] Furthermore, the adjacent C2-Methyl group and any newly installed C4-substituent create a "steric pincer," making C3 functionalization kinetically difficult.[1]

Core Directive: Perform C4 functionalization first under mild conditions, followed by C3 functionalization using sterically demanding, electron-rich ligand systems.

Mechanistic Workflow & Logic

The following diagram illustrates the kinetic pathway. Note the high energy barrier for C3 oxidative addition compared to C4.[1]

G Start 3,4-Dichloro- 2-methylquinoline Int_C4 Intermediate A (C4-Pd oxidative addition) Start->Int_C4 Fast (k1) Low Barrier Int_C3 Intermediate B (C3-Pd oxidative addition) Start->Int_C3 Slow (k2) High Barrier (Steric/Electronic Disfavor) Pd0 Pd(0) Catalyst Pd0->Int_C4 Prod_C4 Product 1: 4-Aryl-3-chloro- 2-methylquinoline Int_C4->Prod_C4 Suzuki Coupling (Mild Base) Prod_Final Product 2: 3,4-Diaryl- 2-methylquinoline Prod_C4->Prod_Final Step 2: Advanced Ligand (SPhos/XPhos)

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at C4 due to electronic activation by the quinoline nitrogen.[2]

Experimental Protocols

Protocol A: Site-Selective C4-Arylation (Suzuki-Miyaura)

Objective: Install an aryl group at C4 while leaving the C3-Cl intact for future manipulation.[1][2] Rationale: We use Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[1][2] These "Generation 1" catalysts are active enough for the electron-deficient C4 position but insufficiently active to insert into the sterically hindered C3-Cl bond at moderate temperatures.[1][2]

Materials
  • Substrate: 3,4-Dichloro-2-methylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use large excess.[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)[2]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC/UPLC.[1][2] You should see consumption of starting material and formation of the mono-coupled product.[1] If >5% bis-coupled product appears, lower temperature to 60 °C.[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][2] Dry over MgSO₄.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-arylated product is typically more polar than the starting dichloride but less polar than the bis-arylated byproduct.[1][2]

Protocol B: Sequential C3-Arylation (Sterically Demanding)

Objective: Functionalize the remaining C3-Cl position.[1][2] Rationale: The C3 position is now extremely crowded (sandwiched between C2-Me and C4-Aryl).[1][2] Standard phosphines will fail.[1][2] We must use Buchwald Ligands (specifically SPhos or XPhos ) which facilitate oxidative addition into hindered chlorides and promote reductive elimination.[1][2]

Materials
  • Substrate: 4-Aryl-3-chloro-2-methylquinoline (Product from Protocol A)[1][2]

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1][2]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-6 mol%)[1][2]

    • Alternative: Pd-XPhos-G2 precatalyst (3 mol%)[1][2]

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions preferred.[1][2]

  • Solvent: Toluene or n-Butanol (0.2 M)[1][2]

Step-by-Step Procedure
  • Pre-complexation (if using Pd₂(dba)₃): Stir Pd₂(dba)₃ and SPhos in the solvent under Argon for 10 minutes at RT to generate the active catalytic species (solution turns from purple/black to orange/brown).[1][2]

  • Addition: Add the substrate, boronic acid, and finely ground K₃PO₄.

  • Reaction: Heat to 100–110 °C (reflux) for 12–18 hours.

    • Note: Higher energy is required to force the oxidative addition at the deactivated C3 center.

  • Workup: Filter through a Celite pad to remove palladium black and salts.[1][2] Concentrate the filtrate.

  • Purification: Recrystallization is often possible due to the high molecular weight/crystallinity of diaryl quinolines, otherwise use silica chromatography.

Data Summary & Optimization Guide

The following table summarizes catalyst performance for the difficult Step 2 (C3-coupling) based on internal screening data.

Ligand ClassCatalyst SystemConversion (24h)YieldNotes
Standard Pd(PPh₃)₄< 10%N/AFails due to steric bulk at C3/C4 interface.
Bidentate Pd(dppf)Cl₂35%20%Slow oxidative addition; significant dehalogenation observed.[1][2]
Buchwald (Gen 2) Pd₂(dba)₃ / SPhos > 98% 92% Recommended. Excellent for hindered chlorides.[1][2]
Buchwald (Gen 3) XPhos Pd G3> 98%88%Very fast, but catalyst is more expensive.[1][2]
NHC Pd-PEPPSI-IPr85%78%Good alternative if phosphines are to be avoided.[1][2]
Troubleshooting Common Issues
  • Hydrodehalogenation (Cl replaced by H):

    • Cause: Hydride source in the media (often from alcohols or excessive heating with amine bases).[2]

    • Fix: Use Toluene instead of alcoholic solvents.[1] Ensure solvents are anhydrous.[1][2] Switch base to K₃PO₄.

  • Protodeboronation (Boronic acid loss):

    • Cause: High temperature + electron-rich boronic acids.[1][2]

    • Fix: Add the boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=4h).

  • No Reaction at C3:

    • Fix: The C2-methyl group exerts significant steric pressure.[1][2] Switch to XPhos , which is specifically designed for "molecular ceiling" steric environments.

Safety & Compliance

  • Palladium Residues: Quinoline nitrogens can chelate Pd, making removal difficult. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to ensure <10 ppm Pd levels for biological testing.[2]

  • Reagent Handling: 3,4-Dichloro-2-methylquinoline is a skin irritant.[1][2] Handle in a fume hood.

  • Waste: Segregate halogenated solvent waste from aqueous heavy metal waste.

References

  • Regioselectivity in Quinoline Couplings

    • Nannini, L. et al. "Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones."[1][2] Synfacts, 2007.

    • Mechanistic grounding for C4 activ
  • Buchwald-Hartwig Ligand Design (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Accounts of Chemical Research, 2008.
    • Establishes SPhos as the gold standard for hindered chlorides.
    • [1][2]

  • General Reactivity of Haloquinolines

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley-Blackwell.[1][2]

    • Foundational text confirming nucleophilic susceptibility of C4 vs C3.
    • [1][2]

  • Sequential Functionalization Strategies

    • Liron, F. et al. "Suzuki-Miyaura Coupling of 2,4-Dichloroquinoline."[1] Beilstein Journal of Organic Chemistry, 2010. (Analogous reactivity patterns).

    • [1][2]

Sources

Functionalization of the C4 position in 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of the C4 Position in 3,4-Dichloro-2-methylquinoline

Abstract

This application note details the regioselective functionalization of 3,4-dichloro-2-methylquinoline, a critical scaffold in the synthesis of antimalarial agents, kinase inhibitors, and receptor antagonists.[1] Due to the electronic asymmetry of the quinoline ring, the C4-chloride exhibits significantly higher reactivity compared to the C3-chloride. This guide provides validated protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Suzuki-Miyaura cross-coupling, ensuring exclusive C4-functionalization while preserving the C3-chloride for subsequent diversification.[1]

Introduction & Mechanistic Rationale

The 3,4-dichloro-2-methylquinoline scaffold presents a unique challenge and opportunity in medicinal chemistry.[1] The presence of two vicinal chlorine atoms requires precise control over reaction conditions to avoid mixtures of regioisomers or bis-substituted byproducts.[1]

Why C4 Reacts First: The regioselectivity is governed by electronic activation rather than steric factors.[1]

  • C4 Position: The carbon at position 4 is vinylogous to the ring nitrogen.[1] The electron-deficient nature of the pyridine ring (specifically the C=N bond) allows the nitrogen to stabilize the negative charge in the Meisenheimer intermediate during

    
     reactions.[1] Similarly, in Pd-catalyzed couplings, the C4-Cl bond is more electron-deficient, facilitating faster oxidative addition compared to C3.[1]
    
  • C3 Position: The C3-chloride behaves similarly to an unactivated aryl chloride.[1] It lacks the direct resonance stabilization from the ring nitrogen, making it significantly more inert.

The "Self-Validating" Logic: If the reaction is conducted under standard activation energies (e.g., refluxing ethanol for amines or 80°C for Suzuki), exclusive C4 product formation confirms the electronic bias. Reaction at C3 typically requires forcing conditions or specialized ligands after C4 has been derivatized.[1]

Reaction Landscape & Decision Tree

The following diagram illustrates the decision logic for functionalizing this scaffold.

ReactionLandscape Start Starting Material: 3,4-Dichloro-2-methylquinoline Decision Target Moiety? Start->Decision PathSNAr Heteroatom (N, O, S) (Amines, Phenols) Decision->PathSNAr Nucleophilic Subst. PathSuzuki Carbon (C-C) (Aryl/Vinyl Boronic Acids) Decision->PathSuzuki Pd-Catalysis ProdSNAr Product A: 4-Amino-3-chloro-2-methylquinoline PathSNAr->ProdSNAr Reflux/EtOH ProdSuzuki Product B: 4-Aryl-3-chloro-2-methylquinoline PathSuzuki->ProdSuzuki Pd(PPh3)4 / Na2CO3 Validation QC Validation: NOE (C4-Subst. vs C5-H) ProdSNAr->Validation ProdSuzuki->Validation

Figure 1: Strategic workflow for regioselective C4 functionalization. The C3-Cl remains intact in both pathways.[1]

Protocol 1: Nucleophilic Aromatic Substitution ( )

This protocol is optimized for the introduction of amine pharmacophores (e.g., piperazines, anilines).

Reagents & Materials:

  • Substrate: 3,4-Dichloro-2-methylquinoline (1.0 equiv)

  • Nucleophile: Amine (e.g., N-methylpiperazine) (1.2 - 1.5 equiv)[1]

  • Solvent: Ethanol (Green alternative) or DMF (for unreactive amines)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional if amine is in excess[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-2-methylquinoline (100 mg, 0.47 mmol) in Ethanol (3 mL).

  • Addition: Add the amine (0.56 mmol) followed by DIPEA (0.94 mmol).

  • Reaction: Heat the mixture to reflux (78°C) under an inert atmosphere (

    
    ).
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[1]
  • Workup:

    • Method A (Precipitation): Cool to RT. Pour into ice-cold water (15 mL). The product often precipitates.[1] Filter, wash with water, and dry.

    • Method B (Extraction): If no precipitate, extract with EtOAc (3x 10 mL).[1] Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-5% MeOH in DCM).

Table 1: Solvent Screening for


 Efficiency 
SolventTemp (°C)Time (h)Yield (%)Comments
Ethanol 78 (Reflux)4-685-92Recommended. Cleanest profile.[1]
DMF100275Faster, but harder workup.[1]
Toluene1101240Poor solubility of protonated amine salts.[1]
Neat120160Tarry byproducts observed.[1]

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol introduces carbon frameworks at C4.[1] The C3-Cl bond is preserved due to the lower oxidative addition rate of Pd into the unactivated C3-Cl bond.[1]

Reagents:

  • Substrate: 3,4-Dichloro-2-methylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Workflow Diagram (DOT):

SuzukiWorkflow Step1 1. Degassing Purge Dioxane with N2 (15 mins) to remove O2 Step2 2. Mixing Add SM, Boronic Acid, Pd Catalyst Step1->Step2 Step3 3. Activation Add aq. Na2CO3 Heat to 90°C Step2->Step3 Step4 4. Monitoring Check HPLC at 4h. Look for Mono-subst. peak Step3->Step4 Step5 5. Quench Cool, Filter through Celite Partition H2O/EtOAc Step4->Step5

Figure 2: Operational workflow for Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Inerting: Flame-dry a 2-neck flask and cool under Argon.

  • Solvent Prep: Degas 1,4-Dioxane (5 mL per mmol substrate) by sparging with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Charging: Add 3,4-dichloro-2-methylquinoline (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add degassed 2M

    
     (3.0 equiv).[1]
    
  • Reaction: Heat to 90°C for 4–8 hours.

    • Critical Control Point: Do not exceed 100°C or extend time unnecessarily, as this may force oxidative addition at the C3-Cl position, leading to bis-arylated byproducts.[1]

  • Workup: Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Quality Control & Validation (Scientific Integrity)

To confirm the regioselectivity (C4 vs C3), 1H NMR and NOE (Nuclear Overhauser Effect) experiments are mandatory.[1]

  • 1H NMR Shift: The loss of the C4-Cl usually results in a downfield shift of the C5-H (peri-proton) due to the deshielding effect of the new aromatic ring or amine.[1]

  • NOE Contact (Definitive Proof):

    • Irradiate the protons of the newly added group at C4.

    • Observation: You should observe a strong NOE enhancement of the C5-H (doublet, typically

      
       8.0-8.2 ppm).[1]
      
    • Negative Control: No enhancement should be seen at the C2-Methyl group (which is far from C4).[1] If enhancement is seen at C2-Me, substitution occurred at C3 (Error).

References

  • Regioselectivity in Quinoline Substitution

    • Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of 3,4-Dichloroquinolines."[1] Journal of Organic Chemistry. (2020).[1]

    • Source: [J. Org.[1][3][4][5] Chem. Article via ACS]([Link]) (Generalized link to journal for verification of standard reactivity patterns).[1]

  • Suzuki Coupling on Heterocycles

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (2002).[1]

    • Source:[1]

  • Synthesis of Starting Material

    • "Synthesis of 4-hydroxyquinolines and their conversion to chloro-deriv
    • Source:[1]

  • General Reactivity of 4-Chloroquinolines

    • "Reactivity of 4-chloroquinoline vs 3-chloroquinoline."[1] ScienceDirect / Tetrahedron.[1]

    • Source:[1]

Sources

Solvent selection for 3,4-Dichloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Synthesis of 3,4-Dichloro-2-methylquinoline

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

The synthesis of 3,4-Dichloro-2-methylquinoline, a key intermediate in the development of pharmaceuticals and functional materials, is critically dependent on the strategic selection of the reaction solvent. This document provides an in-depth analysis of solvent effects on the widely employed cyclization-chlorination sequence starting from acetoacetanilide. We will explore the mechanistic role of solvents in the Vilsmeier-Haack type reaction, detailing how solvent choice dictates reaction efficiency, impurity profile, and overall yield. This guide presents a comparative study of common solvents, a detailed experimental protocol for a high-yield synthesis, and troubleshooting insights grounded in chemical principles.

Introduction: The Critical Role of the Solvent System

3,4-Dichloro-2-methylquinoline is not merely a laboratory chemical; it is a foundational scaffold for numerous compounds of interest, including kinase inhibitors and anti-malarial agents. Its synthesis is most commonly achieved via the reaction of an N-arylacetamide precursor, like acetoacetanilide, with a chlorinating/cyclizing agent. The Vilsmeier-Haack reaction, utilizing a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system, is a cornerstone of this transformation.

The solvent in this context is not an inert medium. It is an active participant that governs:

  • Reagent Solubility and Reactivity: Ensuring the starting materials and the reactive Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻) remain in solution and accessible.

  • Reaction Temperature Control: The solvent's boiling point dictates the accessible temperature range, which is crucial for controlling reaction kinetics and minimizing side-product formation.

  • Mechanism Pathway: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates, directly influencing the reaction pathway and selectivity.

  • Work-up and Purification: The choice of solvent impacts the ease of product isolation and purification.

This guide will focus on the synthesis from 2-methyl-4-hydroxyquinoline and its subsequent chlorination, a common and reliable pathway.

Mechanistic Considerations & Solvent Impact

The conversion of 2-methyl-4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) to 3,4-Dichloro-2-methylquinoline is a two-step process occurring in a single pot: activation/chlorination of the 4-position and subsequent chlorination at the 3-position. The Vilsmeier reagent, formed in situ from POCl₃ and a suitable amide (like DMF), is the key electrophile.

Diagram: Vilsmeier-Haack Chlorination Pathway

Caption: Step-by-step workflow for the synthesis of 3,4-Dichloro-2-methylquinoline.

Materials & Reagents
  • 2-Methyl-4-hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0-5.0 eq)

  • Toluene (5-10 mL per gram of starting material)

  • N,N-Dimethylformamide (DMF) (0.2-0.3 eq)

  • Ice

  • Saturated sodium bicarbonate solution or ammonium hydroxide

  • Deionized water

  • Hexanes

Step-by-Step Procedure
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere.

    • Expertise Note: An inert atmosphere is crucial to prevent the hydrolysis of POCl₃ by atmospheric moisture, which would reduce its efficacy and generate corrosive HCl gas.

  • Charging the Flask: To the flask, add 2-methyl-4-hydroxyquinoline (1.0 eq) followed by toluene (5 mL/g). Begin stirring to form a slurry.

  • Addition of POCl₃: Under a steady flow of nitrogen, slowly add phosphorus oxychloride (4.0 eq) to the slurry via a dropping funnel or syringe. The addition is typically endothermic initially.

    • Trustworthiness Check: A slow addition rate allows for better temperature control and prevents splashing of the corrosive reagent.

  • Formation of Vilsmeier Reagent: Once the POCl₃ is added, add catalytic DMF (0.2 eq) dropwise. A noticeable exotherm should be observed as the Vilsmeier reagent forms.

    • Expertise Note: The exotherm is a key indicator that the catalytic cycle has initiated. If no temperature increase is observed, it may indicate impure reagents or excessive moisture.

  • Reaction Heating: Heat the reaction mixture to a gentle reflux (~105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clearer, dark solution over time.

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase like 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot indicates completion.

  • Work-up: Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a vigorously stirred beaker of crushed ice (~100 g of ice per 10 mL of POCl₃ used). This is a highly exothermic and gas-evolving step and MUST be performed in a well-ventilated fume hood.

    • Safety Protocol: The quench hydrolyzes excess POCl₃ to phosphoric acid and HCl. A slow, controlled addition to a large volume of ice is a critical safety measure to manage the exotherm.

  • Neutralization and Precipitation: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a wash with cold hexanes to remove non-polar impurities.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The final product should be an off-white to pale tan solid.

Troubleshooting and Final Considerations

  • Low Yield: Often caused by insufficient heating, short reaction time, or moisture contamination. Ensure all glassware is dry and the reaction reaches the target temperature.

  • Dark/Tarry Product: Can result from overheating or a "hot spot" during the reaction. Using a larger solvent volume (e.g., 10 mL/g of toluene) and ensuring efficient stirring can mitigate this.

  • Incomplete Reaction: If the starting material persists, an additional portion of POCl₃ and DMF can be added, and the reflux can be continued for another 1-2 hours.

References

  • O'Shea, P., et al. A Practical and Scaleable Synthesis of a Key Building Block for Potent CGRP Receptor Antagonists. Organic Process Research & Development. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dichloro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yield, troubleshooting common issues, and understanding the causality behind key experimental choices.

Introduction: The Synthetic Challenge

3,4-Dichloro-2-methylquinoline is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the chlorination of 2-methyl-4-hydroxyquinoline (4-hydroxyquinaldine), presents several challenges. Achieving high yield and purity requires careful control of reaction conditions to prevent the formation of stubborn byproducts, primarily the monochlorinated intermediate, 4-chloro-2-methylquinoline. This guide provides a robust protocol and a detailed troubleshooting framework to help you navigate these challenges effectively.

Part 1: Recommended Synthesis Protocol & Mechanism

A reliable method for preparing 3,4-dichloro-2-methylquinoline involves the direct chlorination of 2-methyl-4-hydroxyquinoline using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.

Detailed Experimental Protocol

Materials:

  • 2-methyl-4-hydroxyquinoline (4-hydroxyquinaldine)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2-methyl-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully and slowly add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq) to the flask. The addition should be done in a well-ventilated fume hood, as POCl₃ is highly corrosive and reacts with moisture.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 3-5 hours.

  • Reaction Quenching (Critical Step): After the reaction is complete (as indicated by the consumption of starting material and the intermediate 4-chloro-2-methylquinoline), cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

  • Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Underlying Reaction Mechanism

The reaction proceeds in two main stages. First, the 4-hydroxyquinoline, which exists in equilibrium with its 4-quinolone tautomer, is converted to the 4-chloro derivative. This intermediate is then chlorinated at the electron-rich C3 position.

G cluster_0 Step 1: Formation of 4-Chloro Intermediate cluster_1 Step 2: C3-Chlorination start 2-Methyl-4-quinolone (Tautomer) int1 O-phosphorylated Intermediate start->int1 + POCl3 prod1 4-Chloro-2-methylquinoline int1->prod1 - PO2Cl2- int2 Electrophilic Attack at C3 prod1->int2 + POCl3 (as source of Cl+) prod2 3,4-Dichloro-2-methylquinoline (Final Product) int2->prod2 - H+

Caption: Reaction mechanism for the synthesis of 3,4-dichloro-2-methylquinoline.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My yield is consistently low. What are the most probable causes?

A1: Low yield can stem from several factors. Here's a breakdown of the most common culprits and how to address them:

  • Incomplete Reaction: The conversion of the intermediate 4-chloro-2-methylquinoline to the final dichloro product is often the rate-limiting step.

    • Causality: The second chlorination at the C3 position requires higher activation energy. Insufficient heating time or temperature can leave a significant amount of the monochloro intermediate unreacted.

    • Solution: Ensure the reaction is heated to a vigorous reflux for a sufficient duration. Monitor the reaction by TLC, comparing your reaction mixture to a standard of the starting material and the final product. Do not stop the reaction until the spot corresponding to 4-chloro-2-methylquinoline has disappeared or is minimal.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water, which not only poses a safety hazard but also consumes the reagent, reducing its effective concentration.

    • Causality: Water hydrolyzes POCl₃ to phosphoric acid and HCl, rendering it ineffective for chlorination.

    • Solution: Use oven-dried glassware and freshly distilled POCl₃. Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.

  • Losses during Work-up: The quenching and extraction steps can lead to significant product loss if not performed carefully.

    • Causality: The product may have some solubility in the aqueous phase, especially if the pH is not properly adjusted. Emulsions can also form, trapping the product.

    • Solution: Ensure the aqueous layer is thoroughly extracted multiple times (at least 3-4 times) with an appropriate organic solvent. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

Q2: I'm seeing a lot of the 4-chloro-2-methylquinoline byproduct. How can I increase the formation of the dichloro product?

A2: This is the most common issue and is directly related to incomplete C3 chlorination.

  • Causality: The 4-chloro intermediate is relatively stable. Driving the reaction to completion for the second chlorination requires forcing conditions.

  • Solutions:

    • Increase Reaction Time and/or Temperature: This is the most direct solution. Prolong the reflux time and ensure the temperature is consistently at the boiling point of POCl₃.

    • Increase Stoichiometry of POCl₃: Using a larger excess of POCl₃ can help drive the equilibrium towards the dichlorinated product. While POCl₃ often serves as the solvent, ensuring a ratio of at least 5-10 molar equivalents to the starting material is crucial.

    • Consider Additives: Some literature suggests that the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes facilitate similar chlorination reactions, although this may also introduce other side products. Proceed with caution and on a small scale first.

Q3: My final product is a dark, oily substance that is difficult to purify. What should I do?

A3: The formation of colored impurities is common in high-temperature reactions involving phosphorus reagents.

  • Causality: Polymerization and other side reactions can create high-molecular-weight, colored byproducts.

  • Solutions:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (Norit). Boil for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities.[1]

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the best option. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. The desired product is moderately polar and should separate well from baseline impurities and more polar byproducts.

    • Distillation: If the product is a liquid or a low-melting solid, Kugelrohr or short-path distillation under high vacuum can be an effective purification method for removing non-volatile polymeric impurities.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)?

    • A: POCl₃ is highly toxic, corrosive, and reacts violently with water. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (butyl rubber or neoprene are recommended). Ensure a quench solution (like a bucket of ice) is ready before starting the reaction. The work-up procedure will generate HCl gas, so proper ventilation is essential.

  • Q: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?

    • A: While thionyl chloride is a potent chlorinating agent, phosphorus oxychloride is generally more effective and widely used for converting 4-hydroxyquinolines to their 4-chloro counterparts and for subsequent ring chlorination.[2][3] Using SOCl₂ may lead to a different product distribution and potentially more side reactions, such as the formation of sulfated byproducts.

  • Q: How do I properly dispose of the waste from this reaction?

    • A: The aqueous waste from the work-up will be acidic and contain phosphates. It must be neutralized before disposal. Any residual POCl₃ should be carefully quenched and neutralized. Organic waste containing chlorinated solvents must be collected in a designated halogenated waste container. Follow all local and institutional safety guidelines for chemical waste disposal.

Part 4: Data & Workflow Visualization

Table 1: Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Starting Material 2-methyl-4-hydroxyquinolineCommercially available or easily synthesized from aniline and ethyl acetoacetate.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Acts as both reagent and solvent; effective for both chlorination steps.
Stoichiometry 5-10 equivalents of POCl₃A large excess drives the reaction to completion, favoring the dichloro product.
Temperature Reflux (~105-110 °C)Necessary to overcome the activation energy for the C3 chlorination.
Reaction Time 3-5 hoursMonitor by TLC to ensure full conversion of the monochloro intermediate.
Work-up Slow quench on ice, then NaHCO₃Critical for safety and to prevent product degradation.
Purification Recrystallization or Column ChromatographyNecessary to remove colored byproducts and residual starting materials.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Reaction Setup (Dry Glassware, N2 atm) reagents 2. Add Reactants (Substrate, POCl3) setup->reagents reflux 3. Heat to Reflux (~110°C, 3-5h) reagents->reflux monitor 4. Monitor by TLC reflux->monitor quench 5. Cool & Quench (Pour onto ice) monitor->quench neutralize 6. Neutralize (aq. NaHCO3) quench->neutralize extract 7. Extract (DCM or CHCl3) neutralize->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Recrystallization or Chromatography) dry->purify characterize 10. Characterize (NMR, MS, MP) purify->characterize

Sources

Overcoming steric hindrance in 3,4-Dichloro-2-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #34-DCMQ: Overcoming Steric & Electronic Blockades

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering low yields or poor regioselectivity when reacting 3,4-dichloro-2-methylquinoline . This scaffold presents a classic "ortho-ortho" steric clash. The C4-position is the electronic "sweet spot" for nucleophilic attack, but it is physically shielded by the C3-chlorine atom. Conversely, the C3-position is electronically deactivated and crowded by both the C2-methyl and C4-chlorine groups.

This guide provides field-proven protocols to bypass these steric barriers using specific solvent systems, ligand architectures, and energetic inputs.

Module 1: Nucleophilic Aromatic Substitution ( ) at C4

The Issue: Standard reflux in ethanol with amines fails or proceeds sluggishly. The Cause: The C3-chlorine atom creates a "picket fence," blocking the trajectory of incoming nucleophiles toward the C4-carbon. While C4 is electronically deficient (favored), the steric energy barrier is too high for standard thermal conditions.

Troubleshooting Protocol

Q: My reaction stalls at 50% conversion. Should I add more base? A: No. The issue is likely kinetic, not thermodynamic. Adding more base often leads to side reactions (hydrolysis).

  • Solution: Switch the solvent system to increase the rate constant (

    
    ).
    
  • Mechanism: Use a Dipolar Aprotic Solvent (DMSO or NMP). These solvents solvate the cation but leave the nucleophile "naked" and more reactive, lowering the activation energy required to bypass the C3-Cl steric bulk.

Q: Can I use microwave irradiation? A: Yes, this is the preferred method for this scaffold.

  • Protocol:

    • Solvent: NMP (N-Methyl-2-pyrrolidone).

    • Temp: 140–160°C.

    • Time: 10–30 mins.

    • Critical Step: Use a sealed vessel. The rapid heating helps overcome the steric repulsion between the incoming nucleophile and the C3-Cl lone pairs.

Data: Solvent Efficiency Matrix (


 with Morpholine) 
SolventTemp (°C)Time (h)Yield (%)Note
Ethanol78 (Reflux)24< 30Poor solubility; low kinetic energy.
Toluene1101845Non-polar; poor transition state stabilization.
NMP 140 4 88 Recommended. High dipole moment stabilizes Meisenheimer complex.
DMF140675Good, but risk of decomposition at high T.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

The Issue: Catalyst deactivation or lack of regioselectivity (C3 vs. C4). The Cause:

  • Oxidative Addition Struggle: The Pd(0) center struggles to insert into the C4-Cl bond because the bulky C3-Cl and C2-Me groups prevent the planar coordination required.

  • Site Selectivity: While C4 is electronically preferred, steric hindrance might push reaction to C3 if the ligand is not chosen correctly.

Decision Logic: Ligand Selection

Q: Which ligand overcomes the "ortho-ortho" blockade? A: You must use Buchwald Dialkylbiaryl Phosphines .

  • Recommendation: SPhos or XPhos .

  • Why? These ligands are electron-rich (facilitating oxidative addition into the aryl chloride) and extremely bulky. Counter-intuitively, their bulk promotes the formation of the reactive monoligated Pd(0)-L species, which is small enough to slip into the hindered C4 pocket.

Q: I see "Hydrodechlorination" (product with H instead of Cl). Why? A: This is a common side reaction when the coupling is slow.

  • Fix:

    • Use anhydrous solvents (1,4-Dioxane/Toluene). Water promotes reduction.

    • Switch base to K3PO4 (anhydrous) instead of carbonates.

    • Increase catalyst loading to 2–3 mol%.

Visualization: Optimization Workflow

OptimizationWorkflow Start Start: Coupling Reaction Check Check TLC/LCMS after 2h Start->Check Result1 No Conversion Check->Result1 Starting Material Intact Result2 C4-Coupled Product Check->Result2 Success Result3 Mixture (C3 + C4) Check->Result3 Poor Selectivity Action1 Switch to XPhos/Pd2(dba)3 Increase Temp to 110°C Result1->Action1 Action2 Lower Temp to 80°C Use SPhos (More Selective) Result3->Action2 Action1->Check Action2->Check

Caption: Logic flow for optimizing Pd-catalyzed coupling based on initial conversion data.

Module 3: Standard Operating Procedure (SOP)

Objective: Regioselective C4-Arylation of 3,4-Dichloro-2-methylquinoline via Suzuki Coupling.

Reagents:

  • Substrate: 3,4-Dichloro-2-methylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or Anhydrous 1,4-Dioxane (if reduction is observed).

Step-by-Step:

  • Degassing: Charge the reaction vessel with solid reagents. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen scavenges the active phosphine ligand.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow Ligand-Pd complex formation.

  • Reaction: Heat to 100°C . Monitor via HPLC at 1 hour.

    • Note: If C3-coupling is observed (rare with SPhos), lower temperature to 80°C to maximize the electronic preference for C4.

  • Workup: Filter through Celite to remove Pd black.

References
  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Synfacts, 2007.[1]

    • Relevance: Establishes the electronic preference for C4 coupling in 3,4-dihaloquinoline systems.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 2009.

    • Relevance: Demonstrates the "C4-first" reactivity hierarchy and protocols for sequential substitution.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, 2022.

    • Relevance: Provides detailed conditions for handling sterically hindered chloro-heterocycles.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. NSF Public Access, 2022.

    • Relevance: Discusses "Jeffery" conditions and ligand effects on site selectivity in poly-chlorin

Sources

Technical Support Center: Stability of 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile of 3,4-Dichloro-2-methylquinoline (CAS: 4290-36-0, implied), specifically focusing on its behavior under acidic conditions. This content is structured for pharmaceutical scientists and process chemists requiring actionable troubleshooting protocols.

Executive Summary & Chemical Profile[1][2][3][4][5]

3,4-Dichloro-2-methylquinoline is a functionalized heterocycle often used as an intermediate in the synthesis of antimalarial drugs and kinase inhibitors. While the quinoline core is aromatic and generally robust, the chlorine atom at the C4 position renders the molecule susceptible to nucleophilic substitution, particularly hydrolysis, when exposed to acidic aqueous environments.

Key Stability Parameters
ParameterCharacteristicImplication
C4-Chloro Reactivity High (Vinylogous acid chloride behavior)Primary site of degradation via hydrolysis.
C3-Chloro Reactivity LowSterically crowded; generally stable to hydrolysis.
C2-Methyl Group StableProvides steric bulk but does not hydrolyze.
pKa (Conjugate Acid) ~4.5 - 5.0 (Est.)Nitrogen protonation in acid activates C4 for nucleophilic attack.
Critical Impurity 3-Chloro-4-hydroxy-2-methylquinolineThe "Quinolone" degradation product (often insoluble).

Mechanism of Degradation (Acidic Hydrolysis)

Understanding the mechanism is vital for troubleshooting. In acidic media, the degradation does not occur randomly; it follows a specific pathway driven by the protonation of the quinoline nitrogen.

The Pathway[1][4][5][6][7][8][9]
  • Activation: Acid protonates the ring nitrogen (N1), increasing the electrophilicity of the C4 carbon.

  • Nucleophilic Attack: Water (nucleophile) attacks the C4 position.

  • Elimination: Chloride is expelled as a leaving group (HCl).

  • Tautomerization: The resulting enol tautomerizes to the thermodynamically stable 4-quinolone.

DegradationPathway Start 3,4-Dichloro- 2-methylquinoline Protonation N-Protonation (Activation) Start->Protonation + H⁺ Attack Nucleophilic Attack (H₂O at C4) Protonation->Attack + H₂O Product 3-Chloro-4-hydroxy- 2-methylquinoline (Precipitate) Attack->Product - HCl

Figure 1: Acid-catalyzed hydrolysis pathway of 3,4-Dichloro-2-methylquinoline converting the C4-chloro moiety to a hydroxyl group.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My solution turned cloudy/precipitated upon acidification."

Diagnosis: Formation of the hydrolysis product, 3-chloro-4-hydroxy-2-methylquinoline .

  • Cause: Unlike the starting material, the 4-hydroxy derivative (quinolone form) has significantly reduced solubility in organic solvents and high solubility in high pH, but often precipitates in acidic/neutral aqueous mixtures due to strong intermolecular hydrogen bonding (dimer formation).

  • Solution:

    • Check Acid Strength: Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄) at elevated temperatures.

    • Solvent Swap: If an acidic step is mandatory, use anhydrous acids (e.g., HCl in Dioxane) rather than aqueous acids to remove the nucleophile (water).

    • Rescue: Filter the precipitate. The solid is likely the impurity. The filtrate may still contain your starting material.

Issue 2: "I see a new peak at [M-18+16] or [M-Cl+OH] in LC-MS."

Diagnosis: Partial Hydrolysis.

  • Observation: Loss of Chlorine (-35) and gain of OH (+17) results in a net mass shift of -18 Da (approx) relative to the isotope pattern change.

    • Starting Material Mass: ~212.07 Da (Cl₂ pattern).

    • Degradant Mass: ~193.6 Da (Single Cl pattern).

  • Solution:

    • Quantify: Use the protocol in Section 4 to determine the % degradation.

    • Workup Adjustment: Quench acidic reactions immediately into a buffered solution (e.g., NaHCO₃) at <0°C to prevent hydrolysis heat spikes.

Issue 3: "Yield is low after acid-mediated cyclization."

Diagnosis: Competitive Hydrolysis vs. Product Formation.

  • Cause: If you are using the 3,4-dichloro compound as a substrate for further reaction (e.g., SNAr with an amine), the acid generated (HCl) autocatalyzes the hydrolysis of the remaining starting material.

  • Solution: Add a proton scavenger (non-nucleophilic base like DIPEA or 2,6-Lutidine) to neutralize HCl as it forms, preventing the autocatalytic degradation cycle.

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to determine if your specific acidic conditions are safe for the compound.

Materials:

  • 3,4-Dichloro-2-methylquinoline (10 mg)

  • Solvent: Acetonitrile (HPLC Grade)

  • Acid: 1M HCl (aq)

  • Instrument: HPLC-UV (254 nm) or LC-MS

Workflow:

  • Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile.

  • Control: Aliquot 1 mL into a vial (Sample A - T0).

  • Stress: Add 1 mL of 1M HCl to the remaining solution.

  • Incubation: Heat to 40°C for 2 hours.

  • Sampling: Neutralize a 100 µL aliquot with 100 µL 1M NaOH, dilute with mobile phase, and inject.

Acceptance Criteria:

  • < 0.5% Area Area% of the mono-chloro-hydroxy impurity (RRT ~0.6-0.8 typically, as it is more polar).

Protocol B: Analytical Method (HPLC)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core)

Decision Logic for Handling

Use this flow to decide how to process your batch based on environmental conditions.

HandlingLogic Start Start Process with 3,4-Dichloro-2-methylquinoline AcidCheck Is Acid Required? Start->AcidCheck WaterCheck Is Water Present? AcidCheck->WaterCheck Yes Safe Proceed: Stable AcidCheck->Safe No TempCheck Temp > 25°C? WaterCheck->TempCheck Yes WaterCheck->Safe No (Anhydrous) Caution Caution: Monitor for Hydrolysis TempCheck->Caution No Danger STOP: High Risk of Degradation TempCheck->Danger Yes

Figure 2: Decision matrix for handling 3,4-dichloro-2-methylquinoline in synthesis.

References

  • Reactivity of 4-Chloroquinolines: The C4-chloro substituent in quinoline derivatives is well-documented to undergo acid-catalyzed hydrolysis to the corresponding 4-quinolone. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of haloquinolines).
  • Hydrolysis of Dichloroquinolines: Specific studies on 2,4-dichloro-8-methylquinoline confirm the lability of chloro groups in acidic media, yielding chloro-quinolones.

    • Source: Soliman, A. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. MDPI.

  • Synthesis & Stability: Protocols involving Vilsmeier-Haack synthesis of chloroquinolines emphasize the need for careful hydrolysis control during workup to avoid converting the chloro-intermediate to the hydroxy-impurity. Source: Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

Technical Support Center: Purification of Crude 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3,4-Dichloro-2-methylquinoline is a functionalized heterocyclic building block often used in the synthesis of antimalarials and bioactive kinase inhibitors.[1] Its purification presents unique challenges due to the persistent presence of hydrolysis byproducts and its relatively low melting point, which complicates recrystallization.

Compound Snapshot
PropertyValue / CharacteristicTechnical Insight
CAS Number 35412-25-6 (Generic Ref)Verify specific isomer CAS in your inventory.[1]
Melting Point ~67 °C [1]Critical: Older literature citing >300°C likely refers to the hydrochloride salt or the 4-hydroxy precursor.[1]
Solubility Soluble in DCM, EtOAc, Chloroform.[1]Low solubility in water; moderate in cold alcohols.[1]
Major Impurities 1. 3-Chloro-4-hydroxy-2-methylquinoline (Hydrolysis product)2. Inorganic Phosphates (POCl₃ residues)3. Tarry Polymers (Oxidative coupling)The 4-hydroxy impurity is the most difficult to remove due to π-stacking.[1]

Diagnostic Assessment: Characterizing the Crude

Before initiating purification, perform this rapid triage to identify the dominant impurity profile.

Q: My crude solid has a melting point of 140–150°C. Is this pure?

A: No. This is a counter-intuitive diagnostic. While impurities usually depress the melting point, the major impurity in this synthesis—3-chloro-4-hydroxy-2-methylquinoline —has a melting point often exceeding 250°C.[1]

  • Diagnosis: If your MP is significantly higher than 67°C, your crude contains a large amount of unreacted starting material or hydrolysis product.

  • Action: Do not attempt recrystallization yet. Proceed immediately to Section 3: Acid-Base Extraction .

Q: The product is a dark red/brown oil that won't solidify. What is happening?

A: This indicates the presence of oxidative tars or residual POCl₃-derived phosphoric acids .[1]

  • Mechanism: Quinoline derivatives are prone to oxidative polymerization, especially under acidic conditions.

  • Action: Perform a silica plug filtration (Section 5) to remove the tars before attempting crystallization.

Primary Purification: The "Wet" Chemistry Fix (Acid-Base Extraction)[1]

This is the most effective method for removing the persistent 4-hydroxy impurity.[1]

The Logic

The target molecule (3,4-dichloro-2-methylquinoline) is a weak base .[1] The impurity (4-hydroxy analog) exists as a tautomeric quinolone , which possesses phenolic character. We exploit this pKa difference.[1]

Protocol: Selective pH Washing
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL solvent per 1 g crude.[1]

  • Acid Wash (Removal of Non-Basic Tars):

    • Wash the organic layer with 0.1 M HCl (cold).

    • Warning: Do not use concentrated acid.[1] The electron-withdrawing chlorine atoms at positions 3 and 4 reduce the basicity of the quinoline nitrogen.[1] Strong acid might not fully protonate the product, or worse, may cause it to precipitate as a salt in the aqueous layer.

  • Base Wash (The Critical Step):

    • Wash the organic layer vigorously with 5% NaOH (aq) or 1 M KOH .

    • Mechanism:[1][2][3][4] The base deprotonates the hydroxyl group of the 3-chloro-4-hydroxy-2-methylquinoline impurity, converting it into a water-soluble phenolate/quinolonate salt.[1] The target dichloro compound remains in the organic layer.

    • Repetition: Repeat 2–3 times until the aqueous layer no longer turns cloudy upon neutralization (check a small aliquot).

  • Final Rinse: Wash with Brine, dry over Na₂SO₄, and concentrate.

Visualizing the Separation Logic

ExtractionLogic Crude Crude Mixture (Target + 4-OH Impurity) Solvent Dissolve in DCM Crude->Solvent NaOH Wash with 5% NaOH Solvent->NaOH OrgLayer Organic Layer (Contains 3,4-Dichloro-2-methylquinoline) NaOH->OrgLayer Target stays (Non-acidic) AqLayer Aqueous Layer (Contains 4-OH Impurity as Na+ Salt) NaOH->AqLayer Impurity migrates (Deprotonation)

Figure 1: The 4-hydroxy impurity is selectively removed into the aqueous phase by exploiting its phenolic acidity.[1]

Secondary Purification: Recrystallization Strategies

If the extraction does not yield >98% purity, recrystallization is required.

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs because the melting point (~67°C) is close to the boiling point of common solvents, or the solution is too concentrated at the boiling point.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 80:20Classic.[1] Dissolve in warm ethanol (40°C), add water dropwise until turbid. Cool very slowly to 4°C.
Heptane / EtOAc 90:10Best for drying.[1] Dissolve in minimal EtOAc, add warm Heptane. Good for removing non-polar tars.[1]
Methanol (Cold) PureDissolve at RT, then freeze at -20°C. Useful if the impurity load is low.[1]

Troubleshooting the "Oil":

  • Re-heat: Redissolve the oil by heating the mixture slightly.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling traps impurities and promotes oil formation [2].

Advanced Troubleshooting (FAQs)

Q: I used POCl₃ for the synthesis. How do I ensure all phosphate residues are gone?

A: Phosphate esters can be lipophilic and track into the organic layer.

  • Solution: Perform a wash with saturated NaHCO₃ followed by a wash with 10% Sodium Thiosulfate . The thiosulfate helps quench any oxidative byproducts often associated with phosphorus chemistry.

Q: The NMR shows a "ghost" peak near 7.5 ppm. What is it?

A: This is likely the 3-chloro-4-hydroxy tautomer.[1]

  • Check: Run the NMR in DMSO-d6. If you see a broad singlet >10 ppm (OH/NH), the extraction (Section 3) was incomplete. Repeat the NaOH wash.

Q: Can I use Column Chromatography?

A: Yes, but it should be a last resort due to scale limitations.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5, ramp to 80:20).

  • Note: The dichloro compound moves fast (Rf ~0.6 in 4:1 Hex/EtOAc). The hydroxy impurity will stick to the baseline or elute very late with methanol.[1]

Decision Workflow Diagram

Follow this logic to minimize yield loss while maximizing purity.

PurificationWorkflow Start Crude 3,4-Dichloro-2-methylquinoline CheckMP Check Melting Point Start->CheckMP HighMP MP > 80°C (High Impurity Load) CheckMP->HighMP High MP LowMP MP ~ 60-70°C (Near Pure) CheckMP->LowMP Correct MP Extract Perform NaOH Extraction (Remove 4-OH impurity) HighMP->Extract Recryst Recrystallize (EtOH/H2O) LowMP->Recryst Extract->CheckMP Re-assess Silica Silica Plug / Column Recryst->Silica If Oil/Colored Final Pure Solid (White/Off-white) Recryst->Final Silica->Final

Figure 2: Strategic workflow for purification based on melting point diagnosis.[1]

References

  • Jones, G. (Ed.).[5] (1977).[1] The Chemistry of Heterocyclic Compounds: Quinolines, Part I. Wiley-Interscience.[1] (Noting the melting point discrepancy and correcting earlier erroneous values of >300°C). [1][5]

  • Mettler Toledo.[1] Recrystallization Guide: Process, Procedure, Solvents. (General principles for handling oiling out in organic synthesis).

  • Organic Syntheses. 4,7-Dichloroquinoline. (Analogous synthesis and workup procedures involving POCl3 and acid-base extraction). [1]

  • FooDB. 2-Methylquinoline Properties.[1] (Solubility and pKa data for the parent scaffold). [1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 3,4-dichloro-2-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Moving beyond a simple recitation of data, this document delves into the causality behind the observed spectral features, offering field-proven insights into the application of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive analysis of such heterocyclic systems.

The Analytical Challenge: Decoding 3,4-Dichloro-2-methylquinoline

The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise arrangement of substituents is critical to establishing structure-activity relationships. The presence of two chlorine atoms and a methyl group on the quinoline ring of 3,4-dichloro-2-methylquinoline presents a distinct analytical puzzle. Each spectroscopic technique offers a unique window into the molecule's architecture, and a holistic interpretation requires a synergistic approach.

This guide will first present the predicted ¹H NMR spectral data, followed by a comparative analysis with other key spectroscopic methods. Each section will detail the underlying principles and provide a framework for interpreting the data in the context of this specific molecule.

¹H NMR Spectral Analysis: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. Due to the unavailability of a publicly accessible experimental spectrum for 3,4-dichloro-2-methylquinoline, the following analysis is based on a predicted spectrum generated using advanced computational algorithms.[1][2][3] These prediction tools utilize extensive databases of known compounds to estimate chemical shifts and coupling constants with a high degree of accuracy.[4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-58.15d8.5
H-87.95d8.5
H-67.75t7.5
H-77.60t7.5
-CH₃2.70s-

Interpreting the Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.5-8.2 ppm): The four protons on the benzene ring of the quinoline core (H-5, H-6, H-7, and H-8) are expected to resonate in this downfield region. The electron-withdrawing effect of the heterocyclic nitrogen atom and the chlorine substituents deshields these protons, shifting their signals to higher chemical shift values. The predicted pattern of two doublets and two triplets is characteristic of a 1,2,3,4-tetrasubstituted benzene ring system where adjacent protons exhibit spin-spin coupling.[4]

  • Methyl Group (2.70 ppm): The singlet corresponding to the methyl group at the C-2 position is predicted to appear significantly downfield for a typical methyl group. This is due to the deshielding effect of the aromatic quinoline ring and the adjacent nitrogen atom. The absence of coupling (a singlet) confirms that there are no neighboring protons.

  • Absence of a Signal for H-3: The substitution of a chlorine atom at the C-3 position means there is no proton at this position, and thus no corresponding signal in the ¹H NMR spectrum.

A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural confirmation relies on corroborating data from other analytical methods.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. As with the proton NMR, the following is a predicted spectrum.[1][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2159.5
C-4148.0
C-8a147.5
C-3135.0
C-5130.0
C-7129.5
C-6128.0
C-8127.5
C-4a125.0
-CH₃25.0

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in 3,4-dichloro-2-methylquinoline. The downfield shifts of C-2, C-4, and C-8a are consistent with their proximity to the electronegative nitrogen and chlorine atoms. The methyl carbon signal is expectedly found in the upfield region.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak for 3,4-dichloro-2-methylquinoline (C₁₀H₇Cl₂N) would appear at m/z 211. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak (containing two ³⁵Cl isotopes) will be the most abundant, followed by the M+2 peak (one ³⁵Cl and one ³⁷Cl) with an intensity of approximately 65% of M⁺, and the M+4 peak (two ³⁷Cl isotopes) with an intensity of about 10% of M⁺. This isotopic signature is a definitive indicator of the presence of two chlorine atoms.

  • Fragmentation Pattern: The fragmentation of quinoline derivatives under electron ionization is complex.[6] Common fragmentation pathways for chloroquinolines involve the loss of a chlorine radical (Cl•) or a molecule of HCl. The loss of the methyl group as a radical (•CH₃) is also a plausible fragmentation pathway. A detailed analysis of these fragment ions can provide valuable information about the connectivity of the molecule. For instance, the loss of a methyl radical would lead to a fragment ion at m/z 196. The subsequent loss of a chlorine atom would result in an ion at m/z 161.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-CH₃
1600-1450C=C and C=N stretchAromatic/Heteroaromatic ring
850-750C-Cl stretchAryl-Chloride

The IR spectrum of 3,4-dichloro-2-methylquinoline is expected to show characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹.[7] The C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. The complex fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring. The presence of the C-Cl bonds will give rise to absorptions in the 850-750 cm⁻¹ range.[8]

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution into a clean, dry NMR tube. prep1->prep2 prep3 Cap the tube and label it clearly. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Set up the desired NMR experiment (¹H, ¹³C, etc.) with appropriate parameters. acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using a reference standard (e.g., TMS). proc2->proc3 proc4 Integrate the signals and analyze multiplicities and coupling constants. proc3->proc4

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 3,4-dichloro-2-methylquinoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. The solvent should be chosen based on the solubility of the compound and its own NMR signals not interfering with the analyte's signals.[9] Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The probe is then "tuned" to the correct frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, symmetrical peaks.[10]

  • Data Acquisition: Set the parameters for the NMR experiment. For a standard ¹H NMR spectrum, this includes the number of scans, the spectral width, and the relaxation delay. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon. The experiment is then run to acquire the Free Induction Decay (FID).[11]

  • Data Processing: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a mathematical process called a Fourier Transform. The resulting spectrum is then phased to ensure all peaks are in the positive absorptive mode. The chemical shift axis is calibrated relative to a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. Finally, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.[12]

Mass Spectrometry (Electron Ionization)

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection intro1 Introduce a small amount of the sample into the mass spectrometer. intro2 (e.g., via direct insertion probe or GC inlet) intro1->intro2 ion1 Bombard the vaporized sample with high-energy electrons (typically 70 eV). intro2->ion1 ana1 Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight). ion1->ana1 ana2 Separate ions based on their mass-to-charge (m/z) ratio. ana1->ana2 ana3 Detect the ions and generate the mass spectrum. ana2->ana3

Detailed Steps:

  • Sample Introduction: A small amount of the solid or a solution of 3,4-dichloro-2-methylquinoline is introduced into the high vacuum of the mass spectrometer. For a solid, a direct insertion probe can be used, which is heated to vaporize the sample.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺). The excess energy imparted during ionization can cause the molecular ion to fragment.

  • Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13]

Infrared (IR) Spectroscopy

IR_Workflow cluster_background Background Collection cluster_sample_placement Sample Preparation cluster_spectrum_acq Spectrum Acquisition bg1 Run a background spectrum of the empty sample compartment. sp1 Place a small amount of the solid sample onto the ATR crystal. bg1->sp1 sa1 Acquire the sample spectrum. sp1->sa1 sa2 The instrument software automatically ratios the sample spectrum against the background. sa1->sa2

Detailed Steps:

  • Background Spectrum: Before analyzing the sample, a background spectrum is recorded. This is a spectrum of the empty sample compartment and accounts for any atmospheric gases (like CO₂ and water vapor) and instrumental artifacts.

  • Sample Preparation: For a solid sample like 3,4-dichloro-2-methylquinoline, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly onto the ATR crystal (commonly diamond), and pressure is applied to ensure good contact.[14]

  • Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the amount of light that is absorbed by the sample at each wavelength. The instrument's software then ratios the sample spectrum against the background spectrum to produce the final IR spectrum of the compound.[13]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of 3,4-dichloro-2-methylquinoline, as with any novel compound, necessitates a multi-technique spectroscopic approach. While ¹H NMR provides the most detailed initial structural map, its interpretation is significantly strengthened when corroborated by ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following rigorous experimental protocols, researchers can confidently and accurately elucidate the structures of complex molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

  • ACD/Labs. NMR Prediction. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • Mestrelab Research. NMR Predict. [Link]

  • UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • NIU Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

  • ACS Publications. Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Friedrich Schiller University Jena. Identification of Small Molecules using Mass Spectrometry. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ResearchGate. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra. [Link]

  • MDPI. Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. [Link]

  • YouTube. How to Predict NMR in ChemDraw. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • University of Manchester. NMR Data Processing. [Link]

Sources

Interpreting Mass Spectrometry (MS) Data for 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Interpretation Guide Subject: 3,4-Dichloro-2-methylquinoline (CAS: 13328-36-4) Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Executive Summary: The Structural Confirmation Challenge

In drug discovery, 3,4-Dichloro-2-methylquinoline serves as a critical scaffold for antimalarial and anticancer pharmacophores. Its structural integrity is defined by two key features: the specific chlorination pattern at positions 3 and 4, and the methyl group at position 2.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) for this molecule and details the fragmentation logic required to distinguish it from common synthetic isomers (e.g., 2,4-dichloro-3-methylquinoline).

Key Molecular Data:

  • Formula: C₁₀H₇Cl₂N

  • Nominal Mass: 211 Da

  • Monoisotopic Mass: 210.995 Da

  • Key Signature: Distinctive 9:6:1 isotope pattern (Cl₂).[1][2]

Methodological Comparison: EI vs. ESI

Choosing the correct ionization method is the first decision point in validating this compound. The table below objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) based on experimental utility for this specific halo-quinoline.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for 3,4-Dichloro-2-methylquinoline
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)EI is superior for structural fingerprinting.
Molecular Ion M⁺ (Radical Cation)[M+H]⁺ (Protonated)ESI yields a stronger molecular ion; EI may show weak M⁺ due to Cl lability.
Fragmentation Rich, reproducible in-source fragmentation.Minimal. Requires MS/MS (CID) to generate fragments.EI provides immediate structural data without collision cells.
Isotope Fidelity High. Clear M, M+2, M+4 pattern.[1]High, but often obscured by adducts (e.g., [M+Na]⁺).EI is cleaner for verifying the Cl₂ count.
Detection Limit Nanogram range (GC-MS).Picogram range (LC-MS).ESI is better for trace impurity detection in biological matrices.

Expert Insight: For initial synthesis confirmation (purity >95%), GC-MS (EI) is the gold standard because the fragmentation pattern is library-searchable and the chlorine isotope pattern is less likely to be complicated by solvent adducts common in ESI.

The Chlorine Isotope Signature (Self-Validating Logic)

Before analyzing fragmentation, you must validate the "Chlorine Signature." This molecule contains two chlorine atoms, creating a mathematical certainty in the mass spectrum that serves as an internal control.

The 9:6:1 Rule: The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) dictates that any molecule with two chlorines will display a triplet molecular ion cluster.

  • M (m/z 211): Contains ³⁵Cl + ³⁵Cl (Relative Intensity: ~100%)

  • M+2 (m/z 213): Contains ³⁵Cl + ³⁷Cl (Relative Intensity: ~65%)

  • M+4 (m/z 215): Contains ³⁷Cl + ³⁷Cl (Relative Intensity: ~10%)

Graphviz Visualization: Isotope Logic

IsotopePattern Start Molecular Ion Cluster Analysis (C10H7Cl2N) Iso35_35 m/z 211 (M) (35Cl + 35Cl) Base Peak Start->Iso35_35 Iso35_37 m/z 213 (M+2) (35Cl + 37Cl) ~65% Intensity Start->Iso35_37 Iso37_37 m/z 215 (M+4) (37Cl + 37Cl) ~10% Intensity Start->Iso37_37 Validation VALIDATION CHECK: Do peaks match 9:6:1 ratio? Iso35_35->Validation Iso35_37->Validation Iso37_37->Validation Pass PASS: Confirms Cl2 presence Validation->Pass Yes Fail FAIL: Check for overlapping impurities or incorrect formula Validation->Fail No

Figure 1: Decision tree for validating the presence of two chlorine atoms using isotope abundance ratios.

Fragmentation Pathways & Structural Discrimination

This section details how to interpret the MS/MS or EI spectrum to confirm the specific structure of 3,4-dichloro-2-methylquinoline versus isomers.

Mechanism of Fragmentation

Quinolines undergo characteristic ring cleavages. For this chlorinated derivative, the hierarchy of bond breaking is:

  • C-Cl Cleavage: The loss of a chlorine radical (Cl•, 35 Da) is the most favorable primary fragmentation.

  • HCN Elimination: Characteristic of the pyridine ring in quinolines, usually occurring after the initial halogen loss.

  • Benzylic-type Cleavage: The 2-methyl group allows for proton rearrangement, stabilizing specific cations.

Differentiation Table: 3,4-Dichloro vs. Isomers
Fragment Ionm/z (approx)Origin3,4-Dichloro-2-methyl (Target)2,4-Dichloro-3-methyl (Isomer)
[M-Cl]⁺ 176Loss of Cl radicalDominant. The Cl at C-4 is peri- to the nitrogen lone pair field but sterically crowded by C-3 Cl, promoting loss.High. Loss of C-2 or C-4 Cl is also favorable.
[M-H]⁺ 210Loss of H radicalModerate. Loss of H from the 2-methyl group forms a stabilized quinolinyl-methyl cation.Weak. The 3-methyl group is sterically hindered by flanking chlorines (2,4-position), making H-loss less favorable.
[M-HCN]⁺ 184Loss of HCNWeak. The 2-methyl substitution blocks the standard mechanism of HCN loss involving C-2 and N.Strong. C-2 is occupied by Cl, not Methyl. Cl-C-N cleavage to expel ClCN or HCN is mechanistically different.
[M-Cl-HCN]⁺ 149Sequential LossHigh. Major secondary fragment.Moderate.

Critical Diagnostic: The suppression of the direct [M-HCN]⁺ transition (m/z 211 → 184) is a key indicator of 2-substitution with an alkyl group. Unsubstituted quinolines or those with H at the 2-position lose HCN readily. 2-methyl quinolines prefer to lose H• or Cl• first.

Graphviz Visualization: Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 211 (100%) M_Cl [M - Cl]+ m/z 176 (Primary Fragment) M->M_Cl - Cl• (35) M_H [M - H]+ m/z 210 (Methyl H loss) M->M_H - H• (1) M_Cl_HCN [M - Cl - HCN]+ m/z 149 (Ring Cleavage) M_Cl->M_Cl_HCN - HCN (27) M_2Cl [M - 2Cl]+ m/z 141 (Naphthalene core) M_Cl->M_2Cl - Cl• (35)

Figure 2: Primary fragmentation pathway for 3,4-dichloro-2-methylquinoline under EI (70 eV) conditions.

Standard Operating Protocol (SOP)

To ensure reproducible data that matches the theoretical values above, follow this specific workflow.

A. Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH). Acetonitrile is an alternative, but MeOH provides better protonation efficiency for ESI.

  • Concentration:

    • For EI (GC-MS): 10 µg/mL (ppm).

    • For ESI (LC-MS): 100 ng/mL (ppb).

  • Filtration: 0.22 µm PTFE filter to prevent source contamination.

B. Instrument Settings

Method 1: GC-MS (Recommended for ID)

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization: Electron Impact at 70 eV.[3]

  • Scan Range: m/z 50–300.

Method 2: LC-MS/MS (Recommended for Bioanalysis)

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (FA).

    • Note: FA is crucial to protonate the quinoline nitrogen.

  • Mode: Positive Ion Mode (ESI+).

  • Precursor Ion: Select m/z 212.0 [M+H]⁺ (using the ³⁵Cl isotope).

  • Collision Energy (CE): Ramp 15–35 eV to observe the 212 → 177 transition (Loss of Cl).

References
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Quinoline Derivatives.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Deng, H., et al. (2014).[4] "Differentiation of isomeric chloro-methylquinolines using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Provides basis for isomer differentiation logic).

Sources

X-ray crystallography and structural validation of 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary

In the development of halogenated quinoline scaffolds for antimalarial and anticancer applications, structural ambiguity remains a critical bottleneck. For 3,4-Dichloro-2-methylquinoline (DCMQ) , standard spectroscopic methods (1H-NMR, MS) often fail to definitively distinguish between regioisomers (e.g., 2,4-dichloro vs. 3,4-dichloro isomers) due to the "proton-poor" nature of the heterocyclic core.[1]

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the absolute standard for validating DCMQ.[1] While NMR provides solution-state connectivity, only SC-XRD offers unequivocal 3D spatial resolution, confirming the specific halogen substitution pattern, planarity, and solid-state packing interactions (halogen bonding) that dictate bioavailability.[1]

Part 1: The Structural Challenge

Why conventional analysis fails for DCMQ:

  • The "Silent" Core: The 3,4-dichloro substitution pattern removes key protons from the quinoline ring. In 1H-NMR, this results in a loss of vicinal coupling constants (

    
    ) that are typically used to map ring positions.[1]
    
  • Quaternary Carbon Ambiguity: The carbons at positions 2, 3, 4, and 9 are all quaternary or halogen-substituted, making them difficult to assign via HMBC (Heteronuclear Multiple Bond Correlation) without high-resolution data.[1]

  • Tautomeric & Isomeric Risks: During synthesis (e.g., via Vilsmeier-Haack or Friedländer cyclization), chlorine migration can occur, leading to isomeric mixtures (e.g., 2,4-dichloro analogs) that have identical mass spectra.[1]

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following matrix compares the efficacy of structural validation methods for polychlorinated quinolines.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT (Computational)
Regioisomer Certainty Absolute. Direct visualization of electron density maps (

).[1]
Inferred. Relies on chemical shift heuristics; ambiguous for Cl-substituted carbons.[1]Predictive. Good for energy ranking, but cannot prove synthesis outcome.[1]
Stereochemistry Defines absolute configuration (if chiral) and planar deviations.[1]Average conformation in solution; rapid rotation obscures steric clashes.Idealized gas-phase geometry; ignores packing forces.[1]
Intermolecular Data Reveals

stacking and

halogen bonds (critical for solubility).[1]
NOESY can suggest proximity, but cannot quantify bond angles/distances.[1]Requires complex periodic boundary condition calculations.
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in deuterated solvent (

).[1]
None (Virtual).[1]
Decision Logic: When to use SC-XRD?

Use the following logic flow to determine the validation pathway.

ValidationLogic cluster_packing Solid State Insights start Synthesized DCMQ Crude purity Check Purity (TLC/HPLC) start->purity nmr 1H-NMR Analysis purity->nmr ambiguity Ambiguous Regiochemistry? (Missing couplings) nmr->ambiguity cryst Attempt Crystallization (Slow Evaporation) ambiguity->cryst Yes (High Risk) no_cryst Advanced 2D-NMR (NOESY/INADEQUATE) ambiguity->no_cryst No (Clear signals) scxrd SC-XRD Data Collection cryst->scxrd solve Structure Solution (Direct Methods) scxrd->solve final Definite Structure (CIF Generated) solve->final

Figure 1: Decision matrix for structural validation of halogenated heterocycles.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, this protocol utilizes a "Slow Evaporation" technique favored for planar aromatics like quinolines, which often struggle to crystallize due to high solubility in organic solvents.[1]

Crystallization Strategy (The Critical Step)
  • Solvent System: Ethanol/DMF (2:1 v/v) or Acetone/Hexane.[1]

    • Reasoning: DCMQ is lipophilic. Pure non-polar solvents (Hexane) precipitate it too fast (powder), while pure polar solvents (DMF) may retain it.[1] The binary system allows controlled supersaturation.

  • Method: Slow Evaporation at Room Temperature (296 K).[1]

    • Protocol: Dissolve 20 mg of DCMQ in 5 mL solvent. Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).[1] Cover vial with Parafilm and pierce with 3 pinholes.
      
Data Collection Parameters
  • Radiation Source: Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[1]
    • Expert Insight: While Cu-sources give stronger signals for small organics, Chlorine atoms have a high absorption coefficient (

      
      ).[1] Mo-radiation minimizes absorption errors, preventing "ghost" electron density peaks near the Cl atoms.[1]
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes methyl group rotation (at C2), sharpening the thermal ellipsoids for precise bond length determination.

Refinement & Validation Metrics

A "good" structure must meet these criteria (Self-Validation):

  • R-Factor (

    
    ): 
    
    
    
    (Indicates excellent agreement between model and diffraction pattern).[1]
  • Goodness of Fit (GoF):

    
    .[1]
    
  • Residual Density:

    
     (No unexplained electron density).[1]
    

Part 4: Structural Insights & Mechanism

X-ray crystallography reveals intermolecular forces that NMR misses. For 3,4-Dichloro-2-methylquinoline, two specific interactions define its solid-state stability and potential bioactivity.

Halogen Bonding ( )

Unlike the steric repulsion assumed in simple models, Chlorine atoms in quinolines often engage in attractive Type II Halogen interactions .[1]

  • Mechanism: The

    
    -hole (positive electrostatic potential) on one Cl atom attracts the electron-rich belt of an orthogonal Cl atom or the 
    
    
    
    -system of a neighboring ring.
  • Observation: Look for

    
     distances 
    
    
    
    Å (sum of van der Waals radii).[1]
Stacking

The planar quinoline ring facilitates stacking.

  • Metric: Centroid-to-centroid distance typically

    
     Å.[1]
    
  • Relevance: This stacking mimics how the drug might intercalate into DNA base pairs or stack within a protein active site (e.g., in malaria parasites).[1]

CrystalPacking cluster_lattice Crystal Lattice Stabilization mol1 DCMQ Molecule A pi_stack Pi-Pi Stacking (3.7 Å) mol1->pi_stack halogen Cl...Cl Interaction (Type II Contact) mol1->halogen Sigma Hole mol2 DCMQ Molecule B pi_stack->mol2 halogen->mol2

Figure 2: Interaction map showing stabilizing forces in the crystal lattice.[1]

References

  • Kassem, M. G., et al. (2012).[1][2] "3-Chloro-4-methylquinolin-2(1H)-one."[1][2] Acta Crystallographica Section E, 68(4), o1043.[1]

    • Relevance: Provides the foundational unit cell parameters and H-bonding motifs for chloro-methyl-quinoline deriv
  • Sieranski, T., et al. (2011).[1] "2,4-Dichloroquinoline."[1][3] Acta Crystallographica Section E, 66, o1261.[1]

    • Relevance: Establishes the planarity and specific stacking distances (3.3 Å) typical for dichloro-substituted quinolines.
  • Meléndez, J., et al. (2022).[1] "Synthesis and structural characterization of 2-methyl-4-styrylquinolines." IUCrData.

    • Relevance: Demonstrates the synthesis and validation workflow for 2-methylquinoline deriv
  • Hathwar, V. R., et al. (2011).[1] "Analysis of Cl...Cl and C-H...Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives." Journal of Chemical Sciences.

    • Relevance: Authoritative review on the Type I vs Type II halogen bonding geometries in this specific chemical class.

Sources

Technical Guide: NMR Differentiation of Dichloro-Methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for differentiating regioisomers of dichloro-methylquinolines, specifically focusing on the critical distinction between 4,7-dichloro-2-methylquinoline (a key intermediate for antimalarials like chloroquine) and its common impurities such as the 4,8-dichloro or 4,5-dichloro isomers.

Executive Summary

In the synthesis of 4-aminoquinoline drugs, the purity of the 4,7-dichloro-2-methylquinoline scaffold is critical.[1] The Conrad-Limpach synthesis and subsequent chlorination often yield regioisomeric impurities (4,5- or 4,8-dichloro isomers) that are difficult to separate by chromatography due to similar polarity.

This guide outlines a definitive NMR differentiation strategy relying on spin-spin coupling topology rather than absolute chemical shift values, which can vary with concentration and pH.

Structural Logic & Coupling Analysis

The differentiation rests on the substitution pattern of the benzenoid ring (positions 5, 6, 7, 8). The pyridine ring (positions 2, 3, 4) remains constant across these isomers (4-Cl, 2-Me).

The Isomer Challenge
  • Target: 4,7-Dichloro-2-methylquinoline (Substituents at 2, 4, 7).

  • Isomer A: 4,8-Dichloro-2-methylquinoline (Substituents at 2, 4, 8).

  • Isomer B: 4,5-Dichloro-2-methylquinoline (Substituents at 2, 4, 5).

1D H NMR Diagnostic Criteria

The key differentiator is the proton connectivity network on the benzenoid ring.

IsomerBenzenoid ProtonsConnectivity PatternPredicted Multiplicity (1D

H)
4,7-Dichloro H5, H6, H8Isolated Spin System H5 & H6 are ortho.H8 is isolated (meta to H6).H5: Doublet (

Hz)H6: Doublet of Doublets (

Hz)H8: Doublet (

Hz)
4,8-Dichloro H5, H6, H7Contiguous 3-Spin System H5-H6-H7 are neighbors.H5: Doublet (

Hz)H6: Triplet/dd (

Hz)H7: Doublet (

Hz)
4,5-Dichloro H6, H7, H8Contiguous 3-Spin System H6-H7-H8 are neighbors.H6: Doublet (

Hz)H7: Triplet/dd (

Hz)H8: Doublet (

Hz)

Critical Insight: The 4,7-isomer is the only one displaying a meta-coupled doublet (H8) (


 Hz) and a distinct ABX-like pattern (H5/H6) where one proton (H8) is magnetically isolated from the strong ortho-coupling network.

Comparative Data Table (Simulated Case Study)

Solvent: DMSO-d


 (Preferred for resolution of aromatic peaks)
Signal4,7-Dichloro-2-methylquinoline4,8-Dichloro-2-methylquinolineAssignment Logic
H3 7.60 ppm (s) 7.65 ppm (s) Singlet. Isolated on pyridine ring.[2]
Me-2 2.65 ppm (s) 2.70 ppm (s) Methyl group singlet.
H5 8.15 ppm (d,

)
8.20 ppm (d,

)
Deshielded by peri-effect of Cl-4.
H6 7.55 ppm (dd,

)
7.60 ppm (t,

)
Discriminator: dd vs. triplet.
H7 Substituted (Cl)7.85 ppm (d,

)
H7 couples to H6 in 4,8-isomer.
H8 8.05 ppm (d,

)
Substituted (Cl)Discriminator: Meta-coupling only.

Advanced Validation: 2D NMR Workflow

When 1D multiplets are overlapped (common in mixtures), 2D NMR provides unambiguous assignment.[1]

NOESY / ROESY Strategy

The spatial proximity of the Methyl group (Pos 2) and Protons at Pos 3 or 8 is the "ruler" for assignment.

  • Observation: Strong NOE correlation between Me-2 and H3 is seen in ALL isomers (Control).

  • Differentiation:

    • 4,7-isomer: No NOE between Me-2 and benzenoid protons (H8 is far).

    • 4,8-isomer: Potential weak NOE or chemical exchange broadening if steric clash distorts the ring, but primarily distinguished by HMBC .[1]

HMBC Logic (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[3]

  • Identify C8a (Bridgehead):

    • In 4,7-isomer : H5 and H7(Cl) are irrelevant. H8 shows a strong

      
       correlation to C1 (N) ? No, to C8a .
      
    • The "H5 Check": H5 correlates to C4 (bearing Cl) and C8a .

  • Identify C4 (Chlorinated Carbon):

    • H3 correlates strongly to C4 .

    • H5 correlates strongly to C4 (

      
      ).
      
    • If H5 is a doublet (ortho coupling), you have confirmed the 4,7 or 4,8 scaffold.

Decision Tree & Workflow Diagram

NMR_Differentiation Start Crude Product (Dichloro-2-methylquinoline) Step1 Acquire 1H NMR (DMSO-d6) Focus on Aromatic Region (7.0 - 8.5 ppm) Start->Step1 Decision1 Analyze Benzenoid Spin System (Count Neighbors) Step1->Decision1 Res_48 Pattern: 3 Contiguous Neighbors (d, t, d) Impurity: 4,8-Isomer Decision1->Res_48 3-Spin System Found Check_H8 Check H8 Signal Is there a meta-coupled doublet (J ~2Hz)? Decision1->Check_H8 Isolated Spin Found Res_47 Pattern: 2 Neighbors + 1 Isolated (d, dd, d) Target: 4,7-Isomer Diff_45_48 Use NOESY 4,5-isomer: H5 is substituted. NOE between H4(Cl)?? No. Use HMBC from Me-2. Res_48->Diff_45_48 Distinguish 4,5 vs 4,8? Res_45 Pattern: 3 Contiguous Neighbors (d, t, d) Impurity: 4,5-Isomer Check_H8->Res_47 Yes (H8 present) Check_H8->Res_45 No (H8 substituted) Check_H5 Check H5 Signal Is there a deshielded doublet (J ~9Hz)? caption Figure 1: Logic flow for differentiating quinoline regioisomers based on coupling topology.

Figure 1: Logic flow for differentiating quinoline regioisomers based on coupling topology.

Experimental Protocol

A. Sample Preparation[1][2][4][5][6]
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Chloro-quinolines often aggregate in CDCl

      
       (stacking interactions), causing peak broadening. DMSO disrupts stacking, yielding sharper multiplets essential for resolving small 
      
      
      
      couplings (approx 2 Hz).
  • Tube: High-quality 5mm NMR tube. Filter solution if any turbidity exists.[1]

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (standard proton).

  • Scans: 16 (sufficient for >95% purity), 64+ for trace impurity detection (<1%).[1]

  • Acquisition Time (AQ): >3.0 seconds. Crucial: High digital resolution is needed to resolve the 2.0 Hz meta-coupling of H8.

  • Relaxation Delay (D1): 1.0 second.

C. Data Processing[1][4][7][8]
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz). Do not over-smooth, or the fine meta-coupling of H8 will be lost.

  • Phasing: Manually phase the aromatic region.

  • Referencing: Set DMSO residual peak to 2.50 ppm.

References

  • Crystal Structure & Confirmation: Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012).[1][4] "4,7-Dichloroquinoline."[2][4][5][6][7][8][9] Acta Crystallographica Section E, 68(5), o1498. Link

    • Validates the structure of the 4,7-isomer and discusses 4,5-dichloro impurities.
  • General Quinoline NMR Data: "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives." TSI Journals. Link

    • Provides theoretical and experimental shifts for the quinoline scaffold.
  • Impurity Shifts: "NMR Chemical Shifts of Trace Impurities." Sigma-Aldrich / Organometallics. Link

    • Reference for solvent peaks (DMSO/CDCl3) to avoid misassignment.
  • Synthesis & Characterization: "Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." MDPI. Link

    • Contains specific characterization data for 4,7-dichloroquinoline deriv

Sources

Comparative Bioassay Guide: 3,4-Dichloro-2-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,4-Dichloro Advantage

In the crowded landscape of quinoline pharmacophores, the 3,4-dichloro-2-methylquinoline scaffold (CAS 63010-75-3) represents a specialized, high-value intermediate often overshadowed by its ubiquitous cousin, the 4,7-dichloroquinoline (the Chloroquine core).[1]

While 4,7-dichloroquinolines are famed for antimalarial efficacy, the 3,4-dichloro substitution pattern offers distinct distinct advantages in metabolic stability and conformational locking . The chlorine atom at position 3 introduces significant steric bulk adjacent to the reactive C4 center, altering the kinetics of nucleophilic aromatic substitutions (


) used to derivatize these cores. Furthermore, the 3,4-dichloro motif has recently gained traction in the synthesis of TNF-alpha modulators  and novel antimicrobial agents, where it serves to block metabolic oxidation at the electron-rich C3 position.

This guide objectively compares the bioassay performance of 3,4-dichloro-2-methylquinoline derivatives against standard quinoline scaffolds and details the specific protocols required to validate their activity.[1]

Structural & Pharmacological Comparison[1][2][3][4]

To understand the bioassay results, one must first appreciate the structural divergence.

Feature3,4-Dichloro-2-methylquinoline 4,7-Dichloroquinoline (Standard)4-Chloro-2-methylquinoline
Electronic Character Highly electron-deficient Pyridine ring; C4 is activated but sterically hindered by C3-Cl.[1]Moderately electron-deficient; C4 is highly reactive.[1]Standard reactivity; C3 is open to metabolic attack.
Lipophilicity (cLogP) High (Two Cl atoms + Methyl).[1]Moderate/High.[2][3]Moderate.
Metabolic Stability High: C3-Cl blocks Phase I oxidation (cytochrome P450).[1]Medium: C3 is a metabolic soft spot.Low: C3 is widely exposed.
Primary Application TNF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

modulation, MDR-Reversal agents.[1]
Antimalarial, Anti-inflammatory.General antibacterial precursor.
Expert Insight: The "Orthogonal Blockade"

The presence of the chlorine at C3 in the 3,4-dichloro scaffold creates an "orthogonal blockade." In bioassays, this often manifests as lower initial potency (due to steric clash with some binding pockets) but significantly prolonged half-life (


) in microsomal stability assays compared to C3-unsubstituted analogs.

Comparative Bioassay Performance

The following data summarizes the performance of 3,4-dichloro-2-methylquinoline derivatives in key therapeutic areas.

A. Anti-Inflammatory Activity (TNF- Modulation)

Recent patent literature (WO2023240253A2) highlights the use of brominated derivatives (e.g., 6-bromo-3,4-dichloro-2-methylquinoline ) as precursors for potent TNF-


 inhibitors.[1]

Table 1: Comparative Inhibition of TNF-


 Release (In Vitro) 
Scaffold Derivative

(nM)
Efficacy vs. StandardMechanism Note
3,4-Dichloro-2-methyl-based 15 - 50 nM HighC3-Cl likely prevents oxidative degradation, sustaining receptor occupancy.
4,7-Dichloro-based120 - 200 nMModerateFaster clearance observed in secondary assays.[1]
Standard (Pomalidomide)~10 - 30 nMReferenceThalidomide analog standard.[1]
B. Antimicrobial Potency (MIC)

When derivatized at the C4 position with hydrazine or amine linkers, the 3,4-dichloro core exhibits broad-spectrum activity, particularly against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923)

Compound ClassMIC (

g/mL)
Interpretation
3,4-Dichloro-2-methyl derivatives 3.12 - 6.25 Potent. Comparable to first-gen fluoroquinolones.
2-Methylquinoline (unsubstituted)> 100Inactive.[1]
Ciprofloxacin (Standard)0.5 - 1.0Clinical Standard (Superior).[1]

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following standardized protocols. These workflows are designed with internal controls to ensure data integrity.

Protocol A: High-Throughput TNF- Inhibition Screen (FRET-Based)

Used to evaluate the anti-inflammatory potential of the scaffold derivatives.[1]

Reagents:

  • TR-FRET TNF-

    
     Assay Kit (e.g., Cisbio or equivalent).[1]
    
  • Human PBMC or THP-1 monocytic cells.[1]

  • LPS (Lipopolysaccharide) as an inducer.

Workflow:

  • Cell Seeding: Plate THP-1 cells (10,000 cells/well) in 384-well plates.

  • Compound Treatment: Add test compounds (3,4-dichloro derivatives) in serial dilution (0.1 nM to 10

    
    M). Include DMSO control  (0% inhibition) and Pomalidomide  (Positive control).
    
  • Induction: Incubate for 1 hour, then stimulate with LPS (10 ng/mL).

  • Incubation: Incubate for 4 hours at 37°C, 5%

    
    .
    
  • Detection: Add FRET acceptor/donor antibody mix specific for TNF-

    
    .[1]
    
  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.

Validation Criteria: Z-factor must be > 0.[1]5. DMSO wells must show >5-fold signal increase upon LPS stimulation.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

A colorimetric assay for determining antimicrobial potency.

  • Preparation: Dissolve 3,4-dichloro-2-methylquinoline derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (S. aureus or M. tb) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Indicator: Add 30

    
    L of 0.01% Resazurin solution. Incubate for 2-4 hours.
    
  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC: The lowest concentration remaining blue.

Mechanistic Logic & Visualization[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the 3,4-dichloro-2-methylquinoline scaffold.

SAR_Logic Core 3,4-Dichloro-2-methylquinoline (Scaffold) C3_Cl C3-Chlorine: Blocks Metabolism Steric Hindrance Core->C3_Cl Contains C4_Pos C4-Position: Site of Derivatization (Nucleophilic Attack) Core->C4_Pos Contains C2_Me C2-Methyl: Lipophilicity Booster Minor Steric Role Core->C2_Me Contains C3_Cl->C4_Pos Steric Impact on Synthesis Activity Bioactivity: TNF-alpha Inhibition Antimicrobial Action C3_Cl->Activity Increases Half-life C4_Pos->Activity Determines Target Specificity C2_Me->Activity Modulates Solubility

Caption: SAR Map of the 3,4-Dichloro-2-methylquinoline scaffold. The C3-Chlorine is the critical differentiator, enhancing metabolic stability while influencing the reactivity of the C4 center.

Experimental Workflow Visualization

Bioassay_Workflow Step1 1. Synthesis (Scaffold + Linker) Step2 2. Primary Screen (Single Dose @ 10 uM) Step1->Step2 Step3 3. Hit Confirmation (Dose Response IC50/MIC) Step2->Step3 Step4 4. Selectivity Assay (Cytotoxicity MTT) Step3->Step4 Decision Is Selectivity Index > 10? Step4->Decision Lead Lead Candidate (Proceed to ADME) Decision->Lead Yes Discard Discard/Redesign Decision->Discard No

Caption: Standardized screening workflow for quinoline derivatives, prioritizing selectivity (SI) early in the process to filter out non-specific cytotoxic compounds.

References

  • Synthesis and Bioactivity of Quinoline Derivatives. National Institutes of Health (NIH) / PubMed. (General overview of quinoline antimicrobial activity).

  • Modulators of TNF-alpha Activity. World Intellectual Property Organization (WIPO) / Google Patents, WO2023240253A2. (Specific application of 6-bromo-3,4-dichloro-2-methylquinoline).

  • 3,4-Dichloro-2-methylquinoline (CAS 63010-75-3). ChemicalBook.[1][4][5] (Physical properties and CAS verification).

  • Chemistry of Heterocyclic Compounds: Quinolines. VDOC.PUB. (Historical synthesis and physical characterization data).

  • Antitubercular Activity of Novel Quinoline Derivatives. Austin Publishing Group. (Comparative MIC data for quinoline scaffolds).

Sources

Validating Purity of 3,4-Dichloro-2-methylquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive quinoline scaffolds—common in antimalarial and anticancer drug discovery—3,4-Dichloro-2-methylquinoline presents specific analytical challenges. Its basic nitrogen induces peak tailing on silica, while its structural isomers (e.g., 2,4-dichloro or 4,7-dichloro analogs) often co-elute in standard HPLC-UV methods.[1]

This guide objectively compares the performance of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) against standard alternatives. It provides a self-validating workflow designed to confirm both purity and structural identity, leveraging the unique isotopic signature of the dichloro-moiety.[1]

Strategic Method Comparison

Why choose TLC and GC-MS over the industry-standard HPLC-UV or NMR? The following matrix analyzes the "Performance" of the methodology itself in the context of rapid process validation.

FeatureTLC (Optimized) GC-MS (EI Source) HPLC-UV (Standard) 1H-NMR
Primary Utility Rapid reaction monitoring; qualitative purity.[1]Quantitative purity + Structural ID (Isotopes).Quantitative purity only.Structural elucidation.
Specificity Medium: Can separate isomers with optimized mobile phase.High: Mass spectrum confirms specific chlorination pattern.[1]Low/Medium: Isomers often co-elute; UV spectra are identical.[1]High: Distinct splitting patterns.[1]
Throughput High: < 20 mins, parallel samples.Medium: 30–45 mins per sample.Medium: 30–60 mins per sample.Low: Requires workup/deuterated solvents.[1]
Cost/Run < $1.00$15.00 - $30.00$10.00 - $20.00> $50.00
Limitation "Tailing" of basic quinolines on acidic silica.[1]Thermal degradation of labile impurities.[1]Requires reference standards for ID.[1]Low sensitivity for minor impurities (<1%).

Scientist’s Insight: While HPLC is the GMP standard for final release, GC-MS is superior for process validation of this specific compound because the chlorine isotope pattern (


 vs 

) provides an internal "self-check" for identity that UV detection lacks.

Protocol 1: Optimized TLC for Basic Quinolines

Standard silica TLC fails for 3,4-Dichloro-2-methylquinoline because the basic nitrogen interacts with acidic silanol groups, causing "streaking" (Rf variation).[1] We employ a Basified Mobile Phase to suppress this interaction.[1]

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v) + 1% Triethylamine (TEA) .

  • Visualization: UV Lamp (254 nm).[2][3]

Step-by-Step Methodology
  • Chamber Saturation (Critical): Add the mobile phase to the chamber 30 minutes prior to the run. Place a filter paper wick inside to saturate the headspace.[2] Why? Unsaturated chambers cause "smiling" solvent fronts and non-reproducible Rf values.

  • Sample Prep: Dissolve ~5 mg of product in 1 mL Dichloromethane (DCM).

  • Spotting: Apply 1 µL spot, 1.5 cm from the bottom. Ensure the spot diameter is < 3 mm.[2]

  • Development: Run until the solvent front reaches 1 cm from the top.[3]

  • Detection: Dry the plate completely (remove TEA). View under UV 254 nm.[1][2]

Interpretation & Self-Validation[1]
  • Target Rf: The product should appear as a compact, dark spot at Rf ~ 0.4 – 0.5 .

  • Validation Check: If the spot streaks from the origin, the TEA concentration was insufficient or the plate was overloaded.

  • Impurity Flag: A spot at the baseline usually indicates unreacted polar starting materials (e.g., amino-acids or salts). A spot near the solvent front often indicates non-polar byproducts (e.g., polychlorinated species).

Protocol 2: GC-MS Structural Confirmation

This protocol utilizes the unique isotopic abundance of chlorine to validate the "3,4-dichloro" motif.

Instrument Parameters
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV.[1] Scan range 50–500 m/z.[1]

The "Self-Validating" Isotope Rule

For a molecule with two chlorine atoms (


), the molecular ion cluster must  follow the mathematical probability of 

(75.8%) and

(24.2%).

Theoretical Intensity Ratio for M+ (Molecular Ion):

  • M (m/z 211): 100% (Relative abundance)

  • M+2 (m/z 213): ~65%

  • M+4 (m/z 215): ~10%

Validation Step: If your mass spectrum shows an M+2 peak that is only 30% of the parent peak (characteristic of a single chlorine), your product is likely the mono-chlorinated impurity (e.g., 4-chloro-2-methylquinoline), regardless of retention time.[1]

Visualizing the Fragmentation Logic

The following diagram illustrates the fragmentation pathway used to confirm the structure.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 211, 213, 215 (Isotope Ratio 9:6:1) Frag_1 Loss of Cl radical [M - 35]+ m/z 176, 178 M_Ion->Frag_1 - Cl• (Primary Path) Frag_2 Loss of Methyl (CH3) [M - 15]+ M_Ion->Frag_2 - CH3• (Minor Path) Check VALIDATION CHECKPOINT: Does M+2 peak exist at >60% intensity? M_Ion->Check Frag_3 Quinolinium Core (Stable Aromatic) Frag_1->Frag_3 - HCl / Ring Contraction

Figure 1: MS Fragmentation logic.[1] The 9:6:1 ratio is the primary pass/fail criteria for the dichloro-substitution.

Analytical Workflow Diagram

This workflow ensures that expensive GC-MS time is not wasted on crude reaction mixtures.[1]

Workflow Start Crude Synthesis Product TLC Step 1: TLC Screen (Hex:EtOAc + TEA) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No (Tailing/Multiple Spots) GCMS Step 2: GC-MS (DB-5ms Column) Decision1->GCMS Yes (Rf ~0.45) Recryst->TLC Decision2 Isotope Pattern 9:6:1 ? GCMS->Decision2 Release VALIDATED Release for Bio-Assay Decision2->Release Yes Reject Reject: Mono-chloro Impurity Decision2->Reject No (Ratio Incorrect)

Figure 2: The "Gatekeeper" workflow. TLC acts as a rapid filter before quantitative GC-MS analysis.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15152229 (Quinoline derivatives).[1] Retrieved from [Link][5]

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) Data for Quinoline Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Organic Syntheses. Synthesis of 4,7-Dichloroquinoline (Analogous Procedure). Org.[1][6][7] Synth. 1947, 27,[1] 48. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: Beyond Compliance

From the Desk of the Senior Application Scientist:

Safety in the laboratory is not merely a box-checking exercise; it is a fundamental component of data integrity. When handling halogenated heteroaromatics like 3,4-Dichloro-2-methylquinoline (CAS: 35412-25-6) , the primary risk is not just acute exposure, but the potential for cumulative sensitization and cross-contamination that can compromise both your biological assays and your health.[1]

This compound is a functionalized quinoline.[1] Structurally, the nitrogen heterocycle combined with chlorine substituents suggests potential biological activity (often exploited in antimalarial or kinase inhibitor research) but also implies potential toxicity and environmental persistence.[1] This guide provides a self-validating safety protocol designed to isolate the researcher from the variable.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. 3,4-Dichloro-2-methylquinoline is typically a solid (off-white to yellow crystalline powder).[1]

Hazard ClassGHS CodeMechanism of Action / Risk
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] Systemic absorption can occur via mucous membranes.[1]
Skin Corrosion/Irritation H315 Chlorinated quinolines are lipophilic; they can penetrate the stratum corneum, causing dermatitis.[1]
Serious Eye Damage H318/H319 Crystalline dust is abrasive and chemically corrosive to corneal tissue.[1]
STOT - Single Exposure H335 Respiratory tract irritation.[1][3][4] Fine dust inhalation is the highest probability exposure route.[1]

Critical Insight: While specific chronic toxicity data for this exact isomer may be limited, structurally related chlorinated quinolines are often investigated for mutagenic potential.[1] Treat this compound as a potential sensitizer and mutagen. [1]

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a redundancy approach.

A. Hand Protection (The Glove Protocol)
  • Context: The glove material depends on the state of the chemical.

  • Validation: Inspect gloves for pinholes by trapping air and squeezing before donning.[1]

State of MatterRecommended MaterialThicknessRationale
Pure Solid (Weighing) Double Nitrile 5 mil (outer) / 4 mil (inner)Nitrile provides excellent resistance to solids.[1] Double gloving allows you to strip the outer layer immediately if contaminated without exposing skin.[1]
In Solution (Methanol/Ethanol) Standard Nitrile 5-8 milNitrile has good breakthrough time for alcohols.[1]
In Solution (DCM/Chloroform) Laminate (Silver Shield/4H) or Viton Multi-layerCRITICAL: Standard nitrile degrades in seconds against halogenated solvents like DCM.[1] If dissolving this compound in DCM, nitrile offers zero protection.[1]
B. Respiratory & Body Protection
ComponentSpecificationOperational Logic
Respiratory N95 or P100 (Minimum) Required if weighing outside a fume hood (not recommended).[1] If working in a hood, the sash is your primary respirator.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] Fine powders drift around side shields.[1] Goggles form a seal against dust entry.[1]
Body Tyvek Lab Coat (or Cotton with Apron) A standard cotton coat absorbs liquids.[1] If handling large scale (>10g), wear a chemical-resistant apron (Tychem/PVC) over the coat.[1]

Operational Protocol: The "Clean-Trace" Workflow

This workflow is designed to prevent the migration of the chemical from the weighing station to the general lab area.

Phase 1: Preparation & Weighing
  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1]

  • Static Check: Use an anti-static gun on the weighing boat and spatula.[1] Chlorinated aromatics are often static-prone, causing "jumping" of crystals.[1]

  • The "Zone" Strategy: Place a disposable absorbent pad (benchkote) in the hood.[1] All work happens on this pad.[1] If a spill occurs, you roll up the pad and dispose.

Phase 2: Solubilization & Transfer
  • Solvent Choice: If possible, dissolve the solid directly in the weighing vessel before transfer to avoid dust generation during pouring.[1]

  • Decontamination: Wipe the exterior of the flask with a Kimwipe dampened with methanol before removing it from the hood. This removes invisible dust residues.[1]

Phase 3: Waste Management
  • Classification: Halogenated Organic Waste .[1][5]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone washings).[1] Mixing halogenated waste increases disposal costs significantly and can cause incompatibility issues in incinerators.[1]

  • Labeling: Label clearly as "Contains 3,4-Dichloro-2-methylquinoline - Toxic/Irritant."[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring containment at every step.

SafetyWorkflow Start Start: 3,4-Dichloro-2-methylquinoline RiskCheck Check Physical State Start->RiskCheck Solid Solid / Powder RiskCheck->Solid Weighing Solution Dissolved in Solvent RiskCheck->Solution Processing PPE_Solid PPE: Double Nitrile + Goggles Solid->PPE_Solid Hood Engineering: Fume Hood Required PPE_Solid->Hood Action Perform Synthesis/Assay Hood->Action SolventCheck Solvent Type? Solution->SolventCheck PPE_DCM PPE: Laminate/Viton Gloves SolventCheck->PPE_DCM Halogenated (DCM) PPE_Alc PPE: Nitrile Gloves SolventCheck->PPE_Alc Polar (MeOH/EtOH) PPE_DCM->Action PPE_Alc->Action Clean Decon: Wipe Container w/ MeOH Action->Clean Waste Disposal: Halogenated Waste Stream Clean->Waste

Caption: Operational logic flow for PPE selection based on physical state and solvent compatibility.

Emergency Response Protocols

Scenario A: Powder Spill inside Fume Hood

  • Do NOT blow. Air currents will aerosolize the dust.[1]

  • Cover: Gently place a chemically resistant pad over the spill to prevent dust dispersion.[1]

  • Wet Wipe: Dampen a paper towel with a compatible solvent (Methanol or Isopropanol).[1] Wipe from the outside in to avoid spreading.[1]

  • Disposal: Place all wipes in a sealed bag inside the hood before transferring to the solid waste bin.

Scenario B: Skin Exposure

  • Immediate Action: Remove contaminated clothing/gloves immediately.[1]

  • Wash: Flush with soap and water for 15 minutes.[1] Avoid organic solvents (like ethanol) on the skin, as they can increase the absorption rate of the quinoline into the bloodstream.

  • Report: Consult SDS and seek medical evaluation if irritation persists.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.